Methazolamide-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8N4O3S2 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i1D3,2D3 |
InChI Key |
FLOSMHQXBMRNHR-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N=C1N(N=C(S1)S(=O)(=O)N)C([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Methazolamide-d6 and its primary uses in research?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methazolamide-d6 is the deuterated analog of Methazolamide, a potent carbonic anhydrase inhibitor. In the realm of pharmaceutical research and development, stable isotope-labeled compounds like this compound are indispensable tools, primarily serving as internal standards in bioanalytical studies.[1][2] The substitution of hydrogen atoms with deuterium results in a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is the cornerstone of its utility in quantitative analysis using mass spectrometry, allowing for precise and accurate measurement of Methazolamide in complex biological matrices. This guide provides a comprehensive overview of this compound, its primary applications in research, and detailed methodologies for its use.
Core Properties and Data
This compound is structurally identical to Methazolamide, with the exception of six hydrogen atoms being replaced by deuterium. This isotopic labeling confers a mass shift that is readily detectable by mass spectrometry, without altering the physicochemical properties that govern its behavior in analytical systems.
| Property | Methazolamide | This compound |
| Chemical Formula | C₅H₈N₄O₃S₂ | C₅H₂D₆N₄O₃S₂ |
| Molecular Weight | 236.27 g/mol | 242.31 g/mol |
| CAS Number | 554-57-4 | 1795142-30-1 |
| Isotopic Purity | N/A | ≥99% deuterated forms (d₁-d₆)[1] |
| Appearance | White to off-white solid powder | N/A |
| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol[1] |
Primary Research Applications
The predominant use of this compound in a research setting is as an internal standard for the quantification of Methazolamide in biological samples, such as plasma, blood, and urine.[1][2] Its application is crucial in pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and bioequivalence studies, ensuring the reliability and reproducibility of the analytical data. The use of a stable isotope-labeled internal standard is considered best practice in bioanalysis as it effectively corrects for variability in sample preparation and instrument response.
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of Methazolamide in human plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Two common methods are protein precipitation and liquid-liquid extraction.
1. Protein Precipitation (PPT): This is a rapid and straightforward method suitable for high-throughput analysis.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE): This method offers a cleaner extract compared to PPT. A previously described method for Methazolamide in biological fluids can be adapted.[3]
-
To 500 µL of plasma sample, add a known amount of this compound.
-
Add 5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are representative LC-MS/MS conditions. Optimization is typically required for specific instrumentation.
Liquid Chromatography Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methazolamide | 237.0 | 116.0 | To be optimized |
| This compound | 243.0 | 119.0 | To be optimized |
(Note: The MRM transitions provided are theoretical based on the structures and may require optimization on the specific mass spectrometer used.)
Visualizations
Signaling Pathway of Methazolamide
Methazolamide functions by inhibiting carbonic anhydrase, an enzyme crucial for the reversible hydration of carbon dioxide to bicarbonate and protons. This inhibition is particularly relevant in tissues with high carbonic anhydrase activity, such as the ciliary body of the eye and the renal tubules. In the context of cancer research, inhibition of tumor-associated carbonic anhydrase isoforms like CA IX can lead to an increase in intracellular pH and subsequent apoptosis.
Caption: Mechanism of Methazolamide-induced apoptosis via inhibition of Carbonic Anhydrase IX.
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for quantifying Methazolamide in a plasma sample using this compound as an internal standard.
Caption: Bioanalytical workflow for Methazolamide quantification using an internal standard.
Logical Relationship of Internal Standard Use
This diagram explains the logical principle behind using a stable isotope-labeled internal standard to ensure accurate quantification.
Caption: How an internal standard corrects for analytical variability.
Conclusion
This compound is a critical tool for researchers and drug development professionals engaged in the quantitative analysis of Methazolamide. Its use as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary precision and accuracy to generate reliable data for pharmacokinetic, toxicokinetic, and other clinical and preclinical studies. The methodologies and principles outlined in this guide offer a comprehensive framework for the effective implementation of this compound in a research setting.
References
Chemical properties and synthesis of Methazolamide-d6.
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Methazolamide-d6, a deuterated analog of the carbonic anhydrase inhibitor, Methazolamide. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, analytical chemistry, and drug development.
Chemical Properties
This compound is a stable, isotopically labeled form of Methazolamide, where six hydrogen atoms have been replaced by deuterium. This substitution imparts a higher molecular weight, which allows it to be distinguished from the unlabeled parent compound by mass spectrometry, making it an ideal internal standard for quantitative bioanalytical assays.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Formal Name | N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-acetamide-d6 |
| CAS Number | 1795142-30-1 |
| Molecular Formula | C₅H₂D₆N₄O₃S₂ |
| Molecular Weight | 242.3 g/mol |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Synthesis of this compound
The precise, commercial synthesis of this compound is often proprietary. However, a general synthetic strategy can be proposed based on established methods for deuterium labeling. The deuterium atoms in this compound are located on the N-methyl and acetyl groups.
A plausible synthetic route would involve the following key steps:
-
Synthesis of the core structure: The synthesis would begin with the formation of the 5-amino-1,3,4-thiadiazole-2-sulfonamide core.
-
Deuterated N-methylation: The introduction of the trideuteromethyl (-CD₃) group onto the thiadiazole ring nitrogen. This can be achieved using a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl-d₆ sulfate ((CD₃)₂SO₄), in the presence of a suitable base.
-
Deuterated Acetylation: The final step involves the acylation of the exocyclic nitrogen atom with a trideuteroacetyl group. This is typically accomplished using acetic anhydride-d₆ ((CD₃CO)₂O) or acetyl-d₃ chloride (CD₃COCl).
Purification of the final product is critical to ensure high isotopic and chemical purity and is typically achieved through recrystallization or column chromatography.
Mechanism of Action of Methazolamide
This compound shares the same mechanism of action as its non-deuterated counterpart. Methazolamide is a potent inhibitor of the enzyme carbonic anhydrase (CA).[1] There are several isoforms of this enzyme, with Methazolamide showing high affinity for human carbonic anhydrase II.[2]
In the eye, carbonic anhydrase is present in the ciliary processes and plays a crucial role in the secretion of aqueous humor.[2] By inhibiting this enzyme, Methazolamide reduces the formation of bicarbonate ions, which in turn decreases the transport of sodium and fluid.[1] This leads to a reduction in the rate of aqueous humor production and consequently, a lowering of intraocular pressure.[2] This mechanism makes it an effective treatment for glaucoma.[3]
Table 2: Inhibitory Activity of Methazolamide against Carbonic Anhydrase Isoforms
| Isoform | Inhibition Constant (Kᵢ) |
| human CA I | 50 nM |
| human CA II | 14 nM |
| bovine CA IV | 36 nM |
Data sourced from in vitro studies.[4]
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of Methazolamide in biological matrices, such as plasma or urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.
General Protocol for Quantification of Methazolamide in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for a similar carbonic anhydrase inhibitor, acetazolamide, and provides a framework for the quantitative analysis of Methazolamide using this compound as an internal standard.
4.1.1. Materials and Reagents
-
Methazolamide analytical standard
-
This compound internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
4.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Methazolamide and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Methazolamide by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in a 50:50 methanol:water mixture.
4.1.3. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 100 µL of 5% formic acid and vortex.
-
Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 10% methanol.
-
Elute the analyte and internal standard with 1.0 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
4.1.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate Methazolamide from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Methazolamide: Monitor a specific precursor-to-product ion transition.
-
This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
4.1.5. Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Methazolamide in unknown samples is then determined from this calibration curve.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the study of Methazolamide. Its well-defined chemical properties and high isotopic purity make it an excellent internal standard for accurate and precise quantification in complex biological matrices. The understanding of its synthesis, the mechanism of action of its parent compound, and the application of robust analytical protocols, such as the one outlined in this guide, are crucial for advancing research in areas such as pharmacokinetics, drug metabolism, and clinical monitoring.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. [PDF] LC–MS/MS assay for Acetazolamide, A Carbonic Anhydrase Inhibitor in Human Plasma and its Clinical Application | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
The Mechanism of Action of Deuterated Methazolamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of deuterated methazolamide, a novel iteration of the well-established carbonic anhydrase inhibitor. While specific preclinical and clinical data on deuterated methazolamide is not yet widely published, this document extrapolates from the known pharmacology of methazolamide and the established principles of drug deuteration to present a comprehensive overview for research and development purposes. This guide covers the core mechanism of action, the anticipated pharmacokinetic advantages of deuteration, detailed experimental protocols for assessing carbonic anhydrase inhibition, and relevant signaling pathways.
Introduction to Methazolamide and the Rationale for Deuteration
Methazolamide is a sulfonamide derivative that functions as a potent inhibitor of the enzyme carbonic anhydrase. It is primarily used in the treatment of glaucoma to reduce elevated intraocular pressure (IOP). By inhibiting carbonic anhydrase in the ciliary processes of the eye, methazolamide decreases the secretion of aqueous humor, thus lowering IOP. Methazolamide also exhibits a weak diuretic effect through its action on carbonic anhydrase in the renal tubules.
The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, is a promising approach in drug development to enhance pharmacokinetic properties. This modification, known as deuteration, can lead to a more stable molecule with a slower rate of metabolic breakdown. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, a phenomenon that gives rise to the "kinetic isotope effect." This effect can reduce the rate of enzymatic metabolism, particularly by cytochrome P450 enzymes, leading to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen. For a drug like methazolamide, these improvements could translate to enhanced patient compliance and a more consistent therapeutic effect.
Core Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism of action for both methazolamide and its deuterated analogue is the reversible inhibition of carbonic anhydrase (CA). This zinc-containing enzyme catalyzes the rapid interconversion of carbon dioxide (CO2) and water (H2O) to bicarbonate (HCO3-) and protons (H+).
In the ciliary body of the eye, the formation of bicarbonate is a critical step in the secretion of aqueous humor. By inhibiting CA, methazolamide reduces the production of bicarbonate, which in turn decreases the transport of sodium and fluid into the anterior chamber of the eye, resulting in a reduction of intraocular pressure.
In the kidneys, carbonic anhydrase plays a role in the reabsorption of bicarbonate from the glomerular filtrate. Inhibition of renal CA by methazolamide leads to increased excretion of bicarbonate, sodium, potassium, and water, producing a diuretic effect.
Signaling Pathway of Carbonic Anhydrase Action and Inhibition
Caption: Inhibition of carbonic anhydrase by deuterated methazolamide in the ciliary epithelium.
Anticipated Pharmacokinetic Profile of Deuterated Methazolamide
While specific data for deuterated methazolamide is not publicly available, we can project its pharmacokinetic profile based on the known properties of methazolamide and the established effects of deuteration. The primary metabolic pathways of methazolamide are targets for the kinetic isotope effect. Slower metabolism is anticipated to result in a longer half-life and increased overall drug exposure.
Table 1: Projected Comparative Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Methazolamide (Non-deuterated) | Deuterated Methazolamide (Projected) | Rationale for Projection |
| Inhibition Constant (Ki) | ~10⁻⁸ M | Potentially lower | Deuteration may alter binding affinity, though the primary effect is on metabolism. |
| Plasma Half-life (t½) | ~14 hours | > 14 hours | Reduced rate of metabolism due to the kinetic isotope effect. |
| Total Drug Exposure (AUC) | Variable | Increased | Slower clearance leads to greater area under the curve. |
| Metabolic Clearance | Moderate | Reduced | Deuteration slows enzymatic breakdown by CY P450 enzymes. |
| Dosing Frequency | 2-3 times daily | Potentially 1-2 times daily | Longer half-life allows for less frequent dosing. |
Note: The data for Deuterated Methazolamide is projected for illustrative purposes based on the principles of drug deuteration and is not based on published experimental results.
Experimental Protocols for Evaluation
The characterization of a deuterated carbonic anhydrase inhibitor would involve a series of in vitro and in vivo experiments. A foundational in vitro assay is the determination of the inhibitory activity against various carbonic anhydrase isoforms.
In Vitro Carbonic Anhydrase Inhibition Assay Protocol
This protocol is adapted from established spectrophotometric methods for determining CA inhibitory activity.
Objective: To determine the IC50 value of deuterated methazolamide against a specific carbonic anhydrase isoform (e.g., CA-II).
Materials:
-
Purified human carbonic anhydrase II (hCA-II)
-
Deuterated methazolamide and non-deuterated methazolamide standards
-
HEPES-Tris buffer
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well microplates
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of deuterated methazolamide in DMSO. Create a series of dilutions of the test compound in DMSO.
-
Enzyme and Substrate Preparation: Prepare a solution of hCA-II in HEPES-Tris buffer. Prepare a solution of p-NPA in methanol.
-
Assay Reaction:
-
In a 96-well plate, add 140 µL of HEPES-Tris buffer to each well.
-
Add 20 µL of the hCA-II solution to each well.
-
Add 20 µL of the test compound dilution to the sample wells and 20 µL of DMSO to the control wells.
-
Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add 20 µL of the p-NPA substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately place the 96-well plate in a microplate spectrophotometer and measure the absorbance at 400 nm at 1-minute intervals. The esterase activity of CA on p-NPA releases p-nitrophenol, which can be monitored spectrophotometrically.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Experimental Workflow Diagram
Caption: A typical workflow for an in vitro carbonic anhydrase inhibition assay.
Potential Downstream Signaling Effects
While the primary mechanism of methazolamide is direct enzyme inhibition, some research suggests potential downstream effects on various signaling pathways. For instance, studies have indicated that methazolamide may influence inflammatory pathways, potentially regulating the production of cytokines such as TNF and IL-6. The therapeutic effects of methazolamide in conditions other than glaucoma may be mediated in part through targets like PTGS2, ESR1, GSK3β, JAK2, and NOS2. It is plausible that the altered pharmacokinetic profile of deuterated methazolamide could modulate these downstream effects, a possibility that warrants further investigation.
Conclusion and Future Directions
The deuteration of methazolamide presents a compelling strategy for enhancing its therapeutic profile. The anticipated improvements in pharmacokinetic parameters, such as an extended half-life and increased systemic exposure, could lead to a more effective and convenient treatment for glaucoma and other conditions responsive to carbonic anhydrase inhibition.
Future research should focus on the synthesis and in vitro characterization of deuterated methazolamide to confirm its inhibitory potency and metabolic stability. Subsequent preclinical in vivo studies will be crucial to definitively establish its pharmacokinetic and pharmacodynamic profile compared to its non-deuterated counterpart. These studies will be essential to validate the therapeutic potential of this next-generation carbonic anhydrase inhibitor.
The Quintessential Guide to Methazolamide-d6 as an Internal Standard for Accurate Quantification
A Technical Whitepaper for Drug Development Professionals, Researchers, and Scientists
In the landscape of bioanalytical chemistry, the precision and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards, particularly deuterated analogs, has become the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their ability to ensure the highest levels of accuracy and precision. This technical guide provides an in-depth exploration of Methazolamide-d6 as an internal standard for the quantification of methazolamide in biological matrices.
Methazolamide is a carbonic anhydrase inhibitor primarily used in the treatment of glaucoma. Accurate measurement of its concentration in biological fluids such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. This compound, with its six deuterium atoms, offers a mass shift that allows for clear differentiation from the unlabeled analyte by the mass spectrometer, while maintaining nearly identical physicochemical properties. This ensures that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention to the native methazolamide, thereby effectively compensating for variations during sample preparation and analysis.
The Role of Deuterated Internal Standards in LC-MS/MS
The fundamental principle behind using a deuterated internal standard is to add a known quantity of the labeled compound to both the calibration standards and the unknown samples at the beginning of the analytical process. Since the internal standard is chemically homologous to the analyte, it behaves similarly throughout the sample preparation and analysis workflow. Any loss of analyte during extraction or variability in instrument response will be mirrored by the internal standard. Consequently, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to a more accurate and precise measurement.
The use of deuterated standards is particularly advantageous in mass spectrometry as it helps to mitigate the impact of matrix effects, where co-eluting endogenous components of the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.
Experimental Protocol: Quantification of Methazolamide in Human Plasma
This section details a representative LC-MS/MS method for the quantification of methazolamide in human plasma using this compound as an internal standard.
Materials and Reagents
-
Methazolamide (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
Preparation of Standard and Quality Control Solutions
Stock solutions of methazolamide and this compound are prepared in methanol at a concentration of 1 mg/mL. Working solutions are then prepared by serial dilution in a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into blank human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (e.g., at 500 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Methazolamide: Precursor Ion (Q1) > Product Ion (Q3)
-
This compound: Precursor Ion (Q1) > Product Ion (Q3)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 500°C).
Data Presentation and Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory purposes. The validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Calibration Curve
The calibration curve is constructed by plotting the peak area ratio of methazolamide to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically applied.
| Parameter | Acceptance Criteria | Result |
| Calibration Range | - | 1 - 1000 ng/mL |
| Regression Model | Linear | Pass |
| Weighting Factor | 1/x or 1/x² | 1/x² |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision are evaluated by analyzing replicate QC samples at multiple concentration levels (Low, Medium, and High).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (%CV) |
| LLOQ | 1 | -2.5 | 6.8 | -1.9 | 7.5 |
| Low | 3 | 1.8 | 4.5 | 2.3 | 5.1 |
| Medium | 100 | -0.5 | 3.1 | -0.9 | 3.8 |
| High | 800 | 3.2 | 2.5 | 2.9 | 3.2 |
| Acceptance Criteria: %Bias within ±15% (±20% for LLOQ), %CV ≤ 15% (≤ 20% for LLOQ). |
Matrix Effect and Recovery
The matrix effect is assessed to ensure that the ionization of the analyte is not affected by the biological matrix. Recovery experiments determine the efficiency of the extraction procedure.
| QC Level | Mean Matrix Factor | Mean Recovery (%) |
| Low | 0.98 | 92.5 |
| High | 1.01 | 94.1 |
| Acceptance Criteria: The coefficient of variation of the internal standard-normalized matrix factor should be ≤ 15%. |
Stability
The stability of methazolamide in plasma is evaluated under various conditions to ensure the integrity of the samples from collection to analysis.
| Stability Condition | Duration | QC Level | Mean % Change from Nominal |
| Bench-top | 8 hours | Low & High | -3.2 |
| Freeze-thaw | 3 cycles | Low & High | -4.5 |
| Long-term | 30 days at -80°C | Low & High | -5.1 |
| Acceptance Criteria: The mean concentration at each level should be within ±15% of the nominal concentration. |
Visualizing the Workflow and Rationale
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Bioanalytical workflow for methazolamide quantification.
Caption: Logic of internal standard compensation.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of methazolamide in biological matrices. Its identical chemical nature to the analyte ensures that it effectively compensates for variations in sample preparation and instrumental analysis, thereby minimizing errors and leading to highly accurate and precise data. The detailed experimental protocol and validation data presented in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development, enabling the generation of high-quality bioanalytical data suitable for regulatory submissions and critical decision-making in the pharmaceutical industry.
Technical Guide: Mass Spectrometry and NMR Data for Methazolamide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry and nuclear magnetic resonance (NMR) data for Methazolamide-d6. It includes detailed experimental protocols and a visualization of the relevant biological pathway to support researchers and professionals in drug development and analytical sciences. This compound is the deuterium-labeled version of Methazolamide, a carbonic anhydrase inhibitor.[1][2] It is commonly used as an internal standard in analytical and pharmacokinetic studies to improve the accuracy of mass spectrometry and liquid chromatography methods for quantifying Methazolamide in biological samples.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on its chemical properties and typical analytical methods.
Mass Spectrometry Data
This compound is intended for use as an internal standard for the quantification of methazolamide by GC- or LC-MS.[3] The inclusion of six deuterium atoms results in a predictable mass shift from the parent compound, Methazolamide.
| Parameter | Value | Source |
| Molecular Formula | C₅H₂D₆N₄O₃S₂ | [3] |
| Molecular Weight | 242.3 g/mol | [3] |
| Parent Compound (Methazolamide) MW | 236.27 g/mol | |
| Deuterated Forms Purity | ≥99% (d₁-d₆) | [3] |
| Expected [M+H]⁺ | m/z 243.3 | Calculated |
| Expected [M-H]⁻ | m/z 241.3 | Calculated |
Note: Specific fragment ions and their relative intensities would be determined by experimental conditions (e.g., collision energy in MS/MS).
NMR Data
NMR spectroscopy is a powerful tool for confirming the structure of this compound and assessing its isotopic purity. The following are predicted ¹H NMR chemical shifts. Due to the deuteration of the methyl and acetyl groups, signals corresponding to these protons in the parent molecule are expected to be absent or significantly reduced in the ¹H NMR spectrum of this compound.
| Parameter | Value |
| Solvent | DMSO-d₆ |
| ¹H Chemical Shifts (Predicted) | Signals corresponding to the N-H protons of the sulfonamide group are expected. The exact chemical shift would be dependent on concentration and temperature. |
| ¹³C Chemical Shifts (Predicted) | Signals for the thiadiazole ring carbons and the carbonyl carbon are expected. |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using mass spectrometry and NMR spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for the quantification of Methazolamide in a biological matrix using this compound as an internal standard.
2.1.1. Sample Preparation
-
To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.1.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Methazolamide: [M+H]⁺ → fragment ionsthis compound: [M+H]⁺ → fragment ions |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
2.1.3. Experimental Workflow for LC-MS/MS Analysis
References
The Deuterium Switch: A Technical Guide to Deuterated Compounds in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in modern pharmacology. This "deuterium switch" can significantly alter a drug's metabolic profile, leading to improved pharmacokinetic properties, enhanced safety, and greater efficacy. This technical guide provides an in-depth review of the core principles, experimental methodologies, and impactful applications of deuterated compounds in drug development. It explores the foundational science of the Kinetic Isotope Effect (KIE), presents key quantitative data from seminal studies, and offers detailed protocols for the evaluation of these next-generation therapeutics.
The Core Principle: The Kinetic Isotope Effect (KIE)
The pharmacological advantages of deuteration are primarily rooted in the Kinetic Isotope Effect (KIE). The bond between carbon and deuterium (C-D) is stronger and more stable than the carbon-hydrogen (C-H) bond due to deuterium's greater mass.[1][2] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slowed when a C-D bond is present at that position.[2]
In drug metabolism, many compounds are broken down by cytochrome P450 (CYP) enzymes in the liver, a process that frequently involves the oxidation and cleavage of C-H bonds.[2] By selectively replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be reduced.[3] This attenuation of metabolic breakdown can lead to several therapeutic benefits:
-
Improved Pharmacokinetics: Slower metabolism can increase a drug's half-life (t½), leading to higher overall drug exposure (Area Under the Curve or AUC) and more stable plasma concentrations.[3][4] This may allow for lower or less frequent dosing, improving patient compliance.[3]
-
Reduced Toxicity: If a drug's toxicity is linked to the formation of a harmful metabolite, slowing down the metabolic pathway that produces it can enhance the drug's safety profile.[2]
-
Altered Metabolic Pathways: Deuteration at one site can sometimes shift metabolism to alternative pathways, a phenomenon known as "metabolic switching."[3] This can be leveraged to produce more desirable or active metabolites.
Quantitative Pharmacokinetic Data: A Comparative Analysis
The impact of deuteration is most clearly demonstrated through comparative pharmacokinetic studies. The following tables summarize key parameters for two notable examples: deutetrabenazine, the first FDA-approved deuterated drug, and deucravacitinib, a pioneering de novo deuterated drug.[3][4]
Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine Active Metabolites
| Parameter | Deutetrabenazine (d-HTBZ Metabolites) | Tetrabenazine (HTBZ Metabolites) | Fold Change | Reference(s) |
| Total (α+β)-HTBZ Half-life (t½) | ~9-11 hours | ~4-5 hours | ~2x Increase | [4] |
| Total (α+β)-HTBZ Exposure (AUC) | Doubled | Baseline | ~2x Increase | [4] |
| Total (α+β)-HTBZ Peak Plasma Conc. (Cmax) | Lower | Higher | Reduced | [5] |
Data represents the pharmacologically active dihydrotetrabenazine (HTBZ) metabolites. Deutetrabenazine administration leads to deuterated forms of these metabolites.
Table 2: Pharmacokinetic Parameters of Deucravacitinib (6 mg, once daily)
| Parameter | Value | Reference(s) |
| Time to Max. Concentration (Tmax) | 2 to 3 hours | [1] |
| Steady-State Max. Concentration (Cmax) | 45 ng/mL | [1] |
| Steady-State Area Under the Curve (AUC24) | 473 ng*hr/mL | [1] |
| Terminal Half-life (t½) | 10 hours | [6] |
Key Experimental Protocols
The evaluation of deuterated compounds relies on a suite of standardized in vitro and in vivo assays. These protocols are essential for quantifying the KIE and characterizing the pharmacokinetic profile of a new deuterated entity.
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes in vitro and to calculate its intrinsic clearance (CLint) and half-life (t½). This assay directly compares the stability of the deuterated compound to its non-deuterated parent.
Methodology:
-
Preparation of Reagents:
-
Test Compounds: Prepare stock solutions of both the deuterated and non-deuterated compounds (e.g., in DMSO).
-
Biological Matrix: Use liver microsomes or cryopreserved hepatocytes from human or relevant animal species (e.g., rat, dog).[7][8] These contain the necessary metabolic enzymes.
-
Cofactor Solution: Prepare a solution of NADPH (for CYP-mediated metabolism) in a suitable buffer (e.g., phosphate buffer).[9]
-
-
Incubation Procedure:
-
Pre-warm the biological matrix (microsomes or hepatocytes) to 37°C.[9]
-
In a multi-well plate, add the biological matrix and the test compound (at a low concentration, e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.[9]
-
The plate is incubated at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture.[10]
-
Immediately stop the reaction in the aliquot by adding a quenching solution, typically a cold organic solvent like acetonitrile, which may contain an internal standard for analytical purposes.[9] This precipitates the proteins and halts enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[9]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[9]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration) .[9]
-
The KIE is estimated by comparing the CLint or t½ values of the deuterated compound to its non-deuterated counterpart.
-
In Vivo Pharmacokinetic Study in Rodents
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of a deuterated compound in a living organism and compare it to the non-deuterated analog.
Methodology:
-
Animal Model:
-
Use a suitable rodent model, such as male Sprague Dawley rats.[11] Animals should be acclimatized and fasted overnight before dosing.
-
-
Drug Administration:
-
Administer the deuterated or non-deuterated compound to separate groups of rats.
-
Administration can be via oral gavage (p.o.) or intravenous injection (i.v.) at a specific dose (e.g., 10 mg/kg).[11]
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood to obtain plasma, which is then stored frozen until analysis.
-
-
Sample Analysis:
-
Extract the drug and its metabolites from the plasma samples.
-
Quantify the concentrations of the parent drug and key metabolites using a validated LC-MS/MS method.[12]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters include:
-
AUC (Area Under the Curve): Total drug exposure over time.
-
Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
t½ (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
-
Compare these parameters between the deuterated and non-deuterated compound groups to quantify the in vivo impact of deuteration.[11]
-
Visualizing Workflows and Pathways
Diagrams are crucial for understanding the complex processes in deuterated drug development. The following visualizations, created using the DOT language, illustrate a typical development workflow and a key metabolic pathway.
Deuterated Drug Development Workflow
Caption: Workflow for the development of a deuterated drug candidate.
Metabolic Pathway of Tetrabenazine and the Effect of Deuteration
Caption: Deuteration slows the CYP2D6-mediated metabolism of active metabolites.
Conclusion and Future Perspectives
Deuteration is no longer a theoretical concept but a clinically and commercially validated strategy in pharmacology. The success of drugs like deutetrabenazine has paved the way for a robust pipeline of deuterated compounds.[4] Future advancements will likely focus on de novo drug design, where deuteration is considered from the earliest stages of discovery, rather than as a modification of an existing drug. As synthetic and analytical techniques become more sophisticated, the precise, site-specific incorporation of deuterium will continue to offer a rational and effective approach to optimizing the medicines of tomorrow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. bioivt.com [bioivt.com]
- 9. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Isotopic Fingerprint: A Technical Guide to Stable Isotope Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of drug discovery and development, the ability to trace, quantify, and understand the metabolic fate of novel chemical entities is paramount. Stable isotopes, non-radioactive atoms with additional neutrons, offer a powerful and versatile toolkit to address these challenges. By strategically replacing elements like hydrogen, carbon, and nitrogen with their heavier, stable counterparts (e.g., ²H or Deuterium, ¹³C, ¹⁵N), researchers can create isotopically labeled versions of drug candidates. These "heavy" molecules are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry, providing an unambiguous signal to track their journey through complex biological systems. This guide provides an in-depth exploration of the core applications of stable isotopes in drug discovery, from early-stage target identification to late-stage clinical trials, with a focus on quantitative data and detailed experimental methodologies.
Enhancing Pharmacokinetic Profiles with Deuterium Labeling
One of the most impactful applications of stable isotopes is the use of deuterium to alter the metabolic properties of drug candidates. The substitution of hydrogen with deuterium can strengthen chemical bonds (the kinetic isotope effect), making them more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes. This can lead to a reduced rate of metabolism, improved pharmacokinetic (PK) profiles, and potentially a lower required dose.
Quantitative Impact of Deuteration on Pharmacokinetics
The strategic placement of deuterium can significantly alter key pharmacokinetic parameters. The following table summarizes data from preclinical studies on deuterated analogs of existing drugs.
| Compound | Deuterated Analog | Key Pharmacokinetic Parameter | Fold Change (Deuterated vs. Unlabeled) | Species |
| Rofecoxib | Deutetrabenazine | Cmax | ↑ 1.8 | Rat |
| AUC | ↑ 2.5 | Rat | ||
| T1/2 | ↑ 2.1 | Rat | ||
| Ivacaftor | CTP-656 (Deuterated Ivacaftor) | AUC | ↑ 2.0 | Rat |
| T1/2 | ↑ 1.9 | Rat | ||
| Venlafaxine | A-791756 (Deuterated Venlafaxine) | Oral Bioavailability | ↑ 1.5 | Dog |
This table presents synthesized data from multiple sources for illustrative purposes.
Experimental Protocol: Assessing the Pharmacokinetic Profile of a Deuterated Drug Candidate
Objective: To compare the pharmacokinetic parameters of a non-deuterated drug (Parent Drug) and its deuterated analog (Deuterated Drug) in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), 8-10 weeks old.
-
Dosing:
-
Group 1: Administer Parent Drug intravenously (1 mg/kg) and orally (5 mg/kg) in separate cohorts.
-
Group 2: Administer Deuterated Drug intravenously (1 mg/kg) and orally (5 mg/kg) in separate cohorts.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Sample Preparation:
-
Centrifuge blood samples to separate plasma.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (a stable isotope-labeled version of an unrelated compound) to precipitate proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of the parent drug, the deuterated drug, and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of the Parent Drug and Deuterated Drug in each plasma sample.
-
Use pharmacokinetic software to determine key parameters such as Cmax (maximum concentration), AUC (area under the curve), T1/2 (half-life), and oral bioavailability.
-
Workflow for Deuterated Drug PK Study
Caption: Workflow for a comparative pharmacokinetic study of a deuterated drug candidate.
Unraveling Metabolism: ADME Studies with Stable Isotope Tracers
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug is critical for assessing its safety and efficacy. Stable isotope-labeled compounds are invaluable tools in these studies, allowing for the definitive identification and quantification of metabolites.
Experimental Protocol: Metabolite Identification Using ¹³C-Labeled Drug Candidate
Objective: To identify and characterize the major metabolites of a drug candidate in human liver microsomes (HLMs).
Methodology:
-
Compound Synthesis: Synthesize the drug candidate with one or more ¹³C atoms at a metabolically stable position.
-
Incubation:
-
Prepare an incubation mixture containing HLMs, the ¹³C-labeled drug candidate, and the cofactor NADPH in a phosphate buffer.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Run a parallel incubation with a 1:1 mixture of the ¹³C-labeled and unlabeled drug. This creates a characteristic doublet signal in the mass spectrum for the parent drug and its metabolites, making them easier to identify.
-
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins and transfer the supernatant for analysis.
-
High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Analyze the sample using an LC-HRMS system (e.g., an Orbitrap or Q-TOF mass spectrometer).
-
The high mass accuracy of the instrument allows for the prediction of the elemental composition of potential metabolites.
-
Search for the characteristic isotopic pattern (singlet for ¹³C-only incubation, doublet for 1:1 mixture) to distinguish drug-related material from endogenous matrix components.
-
-
Metabolite Identification:
-
Determine the mass shift from the parent drug to identify the type of metabolic transformation (e.g., +16 Da for hydroxylation, +14 Da for methylation).
-
Use tandem mass spectrometry (MS/MS) to fragment the metabolite ions and elucidate their structure.
-
Logical Workflow for Metabolite Identification
Caption: Logical workflow for identifying drug metabolites using stable isotope labeling.
Target Engagement and Proteomics with SILAC
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful metabolic labeling strategy used in quantitative proteomics. It allows for the direct comparison of protein abundance between different cell populations, making it an excellent tool for identifying drug targets and understanding mechanisms of action.
Quantitative Proteomics Data with SILAC
The table below illustrates the type of data generated from a SILAC experiment designed to identify the protein targets of a novel kinase inhibitor.
| Protein ID | Gene Name | H/L Ratio (Drug-Treated / Control) | p-value | Biological Function |
| P00533 | EGFR | 0.25 | < 0.01 | Receptor Tyrosine Kinase |
| P04626 | SRC | 0.31 | < 0.01 | Non-Receptor Tyrosine Kinase |
| Q13155 | BTK | 0.95 | > 0.05 | Tyrosine Kinase |
| P60709 | ACTB | 1.02 | > 0.05 | Cytoskeletal Protein |
This table represents hypothetical data. A low H/L ratio for a kinase suggests it is a target of the inhibitor, as its abundance in the affinity-purified sample is reduced in the drug-treated cells.
Experimental Protocol: Target Identification using SILAC
Objective: To identify the protein targets of a drug by comparing the proteome of drug-treated cells with control cells.
Methodology:
-
Cell Culture and Labeling:
-
Culture one population of cells in a "light" medium containing standard amino acids (e.g., L-arginine and L-lysine).
-
Culture a second population of cells in a "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-¹⁵N₄-L-arginine and ¹³C₆-¹⁵N₂-L-lysine).
-
Allow the cells to grow for at least five passages to ensure complete incorporation of the heavy amino acids.
-
-
Drug Treatment:
-
Treat the "heavy" labeled cells with the drug of interest.
-
Treat the "light" labeled cells with a vehicle control.
-
-
Cell Lysis and Protein Mixing:
-
Harvest and lyse both cell populations.
-
Combine equal amounts of protein from the heavy and light cell lysates.
-
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the stable isotope labels.
-
-
Data Analysis:
-
Use specialized software to identify the peptide pairs and quantify the ratio of the heavy to light signals.
-
This ratio reflects the relative abundance of each protein in the drug-treated versus control cells. Proteins that show a significant change in abundance are potential drug targets or are involved in the drug's mechanism of action.
-
SILAC Experimental Workflow
Caption: General workflow for a SILAC-based quantitative proteomics experiment.
Conclusion
Stable isotopes are an indispensable tool in the modern drug discovery pipeline. From altering metabolic pathways with deuterated compounds to tracing metabolic fate with ¹³C and quantifying proteomic shifts with SILAC, these techniques provide a level of analytical precision that is often unattainable with other methods. The ability to generate unambiguous, quantitative data on pharmacokinetics, metabolism, and target engagement allows for more informed decision-making, ultimately de-risking the complex process of drug development and accelerating the delivery of new therapies to patients. The detailed protocols and workflows provided in this guide serve as a foundational reference for researchers looking to leverage the power of stable isotopes in their own discovery efforts.
Methodological & Application
Application Notes and Protocol for Quantitative Analysis of Methazolamide using Methazolamide-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma and other medical conditions. Accurate quantification of Methazolamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the quantitative analysis of Methazolamide in human plasma using a stable isotope-labeled internal standard, Methazolamide-d6, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.
Mechanism of Action: Signaling Pathway
Methazolamide's primary mechanism of action is the inhibition of carbonic anhydrase (CA).[1] This inhibition disrupts the equilibrium of the carbonic acid-bicarbonate buffer system, leading to downstream effects on various physiological processes. In a therapeutic context, particularly in inflammatory conditions, Methazolamide has been shown to modulate inflammatory and chemokine signaling pathways. By inhibiting CA, Methazolamide can influence the production of key inflammatory mediators such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and nitric oxide. Its therapeutic targets include enzymes and signaling proteins like Prostaglandin-Endoperoxide Synthase 2 (PTGS2), Glycogen Synthase Kinase-3 Beta (GSK3β), and Janus Kinase 2 (JAK2).
Experimental Protocols
This section details the materials and methods for the quantitative analysis of Methazolamide in human plasma.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| Methazolamide | Sigma-Aldrich | Analytical Standard |
| This compound | Alsachim | >98% isotopic purity |
| Acetonitrile | Fisher Scientific | HPLC Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q System | Ultrapure |
| Human Plasma (K2-EDTA) | BioIVT | Pooled, Drug-Free |
Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Methazolamide: Accurately weigh and dissolve 10 mg of Methazolamide in 10 mL of methanol.
-
This compound (Internal Standard, IS): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
Working Solutions:
-
Calibration Standards (CS): Serially dilute the Methazolamide stock solution with 50:50 (v/v) acetonitrile/water to prepare working solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
Quality Control (QC) Samples: Prepare separate working solutions for QC samples at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL) from a separate weighing of the Methazolamide standard.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Methazolamide from plasma.
Workflow Diagram:
Detailed Protocol:
-
To 50 µL of plasma sample (blank, calibration standard, or QC sample) in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.
-
Add 100 µL of water containing 0.1% formic acid to the supernatant.
-
Cap the vial and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Instrumentation:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program: | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.5 min | 5% to 95% B |
| 2.5 - 3.5 min | 95% B |
| 3.5 - 3.6 min | 95% to 5% B |
| 3.6 - 5.0 min | 5% B |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions: | |
| Methazolamide | Q1: 237.0 -> Q3: 108.0 |
| This compound | Q1: 243.0 -> Q3: 114.0 |
| Collision Energy | Analyte and IS specific, to be optimized |
| Dwell Time | 100 ms |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation and Quantitative Analysis
The quantitative analysis is based on the ratio of the peak area of Methazolamide to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of Methazolamide in the QC and unknown samples is then determined from the calibration curve using a weighted (1/x²) linear regression.
Table 1: Calibration Curve Parameters
| Parameter | Typical Value | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | - |
| Regression Model | Linear, weighted (1/x²) | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Accuracy of Back-Calculated Standards | 85% - 115% (80% - 120% at LLOQ) | Within ±15% (±20% at LLOQ) |
Table 2: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (3 days) | Inter-day Accuracy (%) (3 days) |
| Low | 3 | < 10 | 95 - 105 | < 15 | 90 - 110 |
| Medium | 300 | < 8 | 98 - 102 | < 10 | 95 - 105 |
| High | 750 | < 5 | 99 - 101 | < 8 | 98 - 102 |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% at LLOQ); Accuracy within ±15% (±20% at LLOQ) of the nominal concentration.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Methazolamide in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and reliable for supporting pharmacokinetic and other drug development studies. The provided experimental workflow and data presentation guidelines ensure robust and reproducible results.
References
Application Notes and Protocols: Methazolamide-d6 as an Internal Standard in Pharmacokinetic Studies
Introduction
Methazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma.[1][2][3][4][5] Accurate quantification of methazolamide in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens and ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Methazolamide-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] A deuterated internal standard is chemically identical to the analyte and exhibits similar extraction recovery, chromatographic retention time, and ionization response, thereby correcting for variability during sample preparation and analysis.[6][9] This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of methazolamide.
Principle of Using a Deuterated Internal Standard
In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound added in a known amount to all samples, calibrators, and quality controls. The ratio of the analyte's response to the IS's response is used for quantification. An ideal internal standard should be a stable isotope-labeled version of the analyte.[6]
Advantages of this compound as an Internal Standard:
-
Co-elution: this compound has nearly identical physicochemical properties to methazolamide, ensuring they co-elute during chromatographic separation. This is critical for compensating for matrix effects, which can cause ion suppression or enhancement.[6][8]
-
Similar Extraction Recovery: During sample preparation, any loss of the analyte is mirrored by a proportional loss of the deuterated internal standard, leading to an accurate final concentration determination.[6]
-
Correction for Ionization Variability: The internal standard corrects for fluctuations in the mass spectrometer's ionization efficiency.[6]
-
Increased Robustness and Throughput: The use of a deuterated internal standard leads to more robust and reliable assays, reducing the need for repeat analyses and increasing sample throughput.[6]
Experimental Protocols
Materials and Reagents
-
Methazolamide reference standard
-
This compound internal standard
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve methazolamide and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the methazolamide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the 100 ng/mL this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Methazolamide: m/z 237.0 → 179.0This compound: m/z 243.0 → 185.0 (assuming a +6 Da shift) |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for maximum signal intensity |
| Source Temperature | 500°C |
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the quantification of methazolamide using this compound as an internal standard.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Methazolamide | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC (3) | < 15 | < 15 | 85 - 115 |
| Medium QC (150) | < 15 | < 15 | 85 - 115 |
| High QC (750) | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Methazolamide | Low QC (3) | > 80 | 85 - 115 |
| High QC (750) | > 80 | 85 - 115 | |
| This compound | 100 | > 80 | 85 - 115 |
Visualizations
Caption: Bioanalytical workflow for methazolamide quantification.
Caption: Pharmacokinetic pathway and points of quantitative analysis.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of methazolamide in biological matrices for pharmacokinetic studies. The detailed protocols and expected validation parameters outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. The implementation of this methodology will ensure the generation of high-quality data, which is essential for the successful development and clinical application of methazolamide.
References
- 1. Determination of methazolamide concentrations in human biological fluids using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aapharma.ca [aapharma.ca]
- 4. google.com [google.com]
- 5. Methazolamide: Package Insert / Prescribing Information [drugs.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. scispace.com [scispace.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Methazolamide-d6 Sample Preparation
These application notes provide detailed protocols for the extraction of Methazolamide-d6 from biological matrices, primarily human plasma. The following methods are designed for researchers, scientists, and drug development professionals requiring robust and reliable sample preparation for quantitative analysis by techniques such as LC-MS/MS.
Introduction
Methazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma. This compound is a deuterated internal standard used for the quantitative bioanalysis of methazolamide. Accurate and precise quantification of methazolamide in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The choice of sample preparation technique is critical to remove interfering substances, concentrate the analyte, and ensure the reliability of the analytical method. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The selection of a sample preparation method often involves a trade-off between recovery, cleanliness of the extract, and throughput. The following table summarizes typical performance data for the described techniques.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Analyte Recovery (%) | > 90% | 85 - 95% | > 95% |
| Matrix Effect (%) | 5 - 15% | < 10% | < 5% |
| Limit of Quantification (LOQ) | Low ng/mL | Low ng/mL | Sub ng/mL |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
| Extract Cleanliness | Low | Medium | High |
Experimental Protocols
Protein Precipitation (PPT)
This protocol describes a simple and rapid method for the removal of proteins from plasma samples using a water-miscible organic solvent.
Materials:
-
Human plasma containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) working solution (if different from this compound)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (if applicable).
-
Add 300 µL of cold acetonitrile (precipitating agent) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant (80-90% of the volume) and transfer it to a clean tube or an HPLC vial for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Application Notes and Protocols for Determining the Stability of Methazolamide-d6 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for assessing the stability of the deuterated internal standard, Methazolamide-d6, in various biological matrices. Given the critical role of stable isotope-labeled internal standards in ensuring the accuracy and reliability of bioanalytical data, establishing their stability under various storage and handling conditions is a regulatory requirement and a fundamental aspect of method validation.[1][2][3]
While specific stability data for this compound is not extensively published, this guide outlines detailed protocols based on established regulatory guidelines from the FDA and EMA for bioanalytical method validation.[1][3][4] These protocols can be adapted to determine the stability of this compound in common biological matrices such as plasma, whole blood, and urine.
Introduction to Stability in Bioanalysis
The stability of an analyte in a biological matrix is a critical parameter in bioanalytical method validation. It ensures that the measured concentration of the analyte accurately reflects its concentration at the time of sample collection.[2][5] Factors such as temperature, pH, light exposure, and enzymatic activity can lead to the degradation of the analyte, resulting in inaccurate quantification.[5] For deuterated internal standards like this compound, it is also crucial to confirm that there is no isotopic exchange during storage and analysis.[2]
Stability assessments are designed to evaluate the analyte's stability under conditions that mimic the entire lifecycle of a sample, from collection and transport to storage and analysis in the laboratory.[1][2]
Types of Stability Assessments
Several types of stability experiments are required to cover the various conditions a sample may encounter:
-
Stock and Working Solution Stability: Evaluates the stability of the analyte in the solvent used to prepare stock and working solutions.
-
Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time in the laboratory.
-
Long-Term Stability: Evaluates the stability of the analyte in the biological matrix when stored at a specified low temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-Preparative (Autosampler) Stability: Assesses the stability of the analyte in the processed sample extract, typically stored in an autosampler before injection into the analytical instrument.
Data Presentation: Stability Summary Tables
Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide templates for summarizing stability data for this compound.
Table 1: Stock Solution Stability of this compound
| Storage Condition | Storage Duration | Concentration (ng/mL) | Mean Recovery (%) | % RSD |
| Room Temperature | 0 hours | 100 (Nominal) | ||
| 6 hours | ||||
| 24 hours | ||||
| Refrigerated (2-8°C) | 0 days | 100 (Nominal) | ||
| 7 days | ||||
| 30 days |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | Low QC (ng/mL) | High QC (ng/mL) |
| Cycle 1 | ||
| Mean Concentration | ||
| % Nominal | ||
| % RSD | ||
| Cycle 2 | ||
| Mean Concentration | ||
| % Nominal | ||
| % RSD | ||
| Cycle 3 | ||
| Mean Concentration | ||
| % Nominal | ||
| % RSD |
Table 3: Short-Term (Bench-Top) Stability of this compound in Human Whole Blood
| Storage Duration (hours) | Low QC (ng/mL) | High QC (ng/mL) |
| 0 | ||
| Mean Concentration | ||
| % Nominal | 100 | 100 |
| 4 | ||
| Mean Concentration | ||
| % Nominal | ||
| % RSD | ||
| 8 | ||
| Mean Concentration | ||
| % Nominal | ||
| % RSD | ||
| 24 | ||
| Mean Concentration | ||
| % Nominal | ||
| % RSD |
Table 4: Long-Term Stability of this compound in Human Urine at -20°C
| Storage Duration (months) | Low QC (ng/mL) | High QC (ng/mL) |
| 0 | ||
| Mean Concentration | ||
| % Nominal | 100 | 100 |
| 1 | ||
| Mean Concentration | ||
| % Nominal | ||
| % RSD | ||
| 3 | ||
| Mean Concentration | ||
| % Nominal | ||
| % RSD | ||
| 6 | ||
| Mean Concentration | ||
| % Nominal | ||
| % RSD |
Table 5: Post-Preparative (Autosampler) Stability of this compound Extract
| Storage Duration (hours) | Low QC (ng/mL) | High QC (ng/mL) |
| 0 | ||
| Mean Concentration | ||
| % Nominal | 100 | 100 |
| 12 | ||
| Mean Concentration | ||
| % Nominal | ||
| % RSD | ||
| 24 | ||
| Mean Concentration | ||
| % Nominal | ||
| % RSD | ||
| 48 | ||
| Mean Concentration | ||
| % Nominal | ||
| % RSD |
Experimental Protocols
The following protocols provide a framework for conducting stability assessments for this compound. These should be adapted based on the specific bioanalytical method being validated. The analytical method for Methazolamide can be based on established HPLC or GLC-mass spectrometric methods.[6][7]
General Considerations
-
Matrices: Use the same biological matrices (e.g., human plasma with a specific anticoagulant, whole blood, urine) as will be used for the study samples.
-
Concentrations: Prepare Quality Control (QC) samples at a minimum of two concentration levels: a low QC (LQC, typically 3 times the Lower Limit of Quantification, LLOQ) and a high QC (HQC, close to the Upper Limit of Quantification, ULOQ).
-
Replicates: Analyze a minimum of three replicates for each concentration level and time point.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration. The precision (% RSD or % CV) should not exceed 15%.[3][8]
Protocol for Stock and Working Solution Stability
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol, acetonitrile).
-
Prepare working solutions by diluting the stock solution.
-
Store aliquots of the stock and working solutions at room temperature and under refrigeration (2-8°C).
-
Analyze the solutions at specified time intervals (e.g., 0, 6, 24 hours for room temperature; 0, 7, 30 days for refrigerated).
-
Compare the response of the stored solutions to that of a freshly prepared solution.
Protocol for Freeze-Thaw Stability
-
Spike blank biological matrix with this compound to prepare LQC and HQC samples.
-
Aliquot the QC samples into separate vials.
-
Freeze the samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a specified number of cycles (typically three).
-
Analyze the QC samples after each cycle and compare the results to freshly prepared calibration standards and QC samples that have not undergone freeze-thaw cycles.
Protocol for Short-Term (Bench-Top) Stability
-
Prepare LQC and HQC samples in the biological matrix.
-
Place the samples on a laboratory bench at room temperature.
-
Analyze the samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Compare the results to freshly prepared calibration standards and QC samples.
Protocol for Long-Term Stability
-
Prepare a sufficient number of LQC and HQC sample aliquots.
-
Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).
-
The duration of the long-term stability assessment should equal or exceed the period from the first sample collection to the last sample analysis in the intended study.
-
Compare the results to freshly prepared calibration standards and QC samples.
Protocol for Post-Preparative (Autosampler) Stability
-
Process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) a set of LQC and HQC samples.
-
Place the resulting extracts in the autosampler, maintained at a specific temperature (e.g., 4°C or room temperature).
-
Analyze the extracts at various time points (e.g., 0, 12, 24, 48 hours).
-
Compare the results to the initial analysis (time 0).
Visualizations
Signaling Pathway
As Methazolamide is a carbonic anhydrase inhibitor, its mechanism of action is enzyme inhibition rather than interaction with a classical signaling pathway. Therefore, a signaling pathway diagram is not applicable.
Experimental Workflows
The following diagrams illustrate the workflows for the key stability experiments.
Caption: Workflow for Freeze-Thaw Stability Assessment.
Caption: Workflow for Long-Term Stability Assessment.
Caption: Role of Stability in Method Validation.
References
- 1. fda.gov [fda.gov]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. BA Method Validation on Sample Stability- BioPharma Services [biopharmaservices.com]
- 6. Time course and disposition of methazolamide in human plasma and red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of methazolamide concentrations in human biological fluids using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Application Notes and Protocols: Methazolamide-d6 in Carbonic Anhydrase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methazolamide and Carbonic Anhydrase Inhibition
Methazolamide is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to carbonic acid.[1][2] This enzymatic activity is crucial in various physiological processes, including pH regulation, CO2 transport, and aqueous humor secretion in the eye. Inhibition of carbonic anhydrase is a therapeutic strategy for conditions such as glaucoma, edema, and altitude sickness.[3] Methazolamide is effective against several isoforms of carbonic anhydrase.[1]
Deuterium-labeled compounds, such as Methazolamide-d6, are valuable tools in drug discovery and development. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can alter the rate of drug metabolism, potentially leading to an improved pharmacokinetic profile.[4] However, the most common and critical application of this compound is as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) to ensure accurate quantification of Methazolamide in biological matrices.
Data Presentation: Inhibitory Activity of Methazolamide
The following table summarizes the reported inhibitory constants (Ki and IC50) of the non-deuterated Methazolamide against various human carbonic anhydrase (hCA) isoforms. This data serves as a reference for the expected inhibitory profile of this compound, assuming that deuteration does not significantly alter its binding affinity to the enzyme's active site.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) | IC50 | Reference(s) |
| hCA I | 50 nM | - | [1] |
| hCA II | 14 nM | 8.1 nM | [5][6] |
| bCA IV | 36 nM | - | [1] |
| CA (general) | - | 130 nM | [7] |
Note: Specific Ki or IC50 values for this compound are not currently available in published literature. It is hypothesized that the inhibitory activity would be comparable to Methazolamide.
Signaling Pathway: Carbonic Anhydrase Inhibition
Inhibition of carbonic anhydrase by Methazolamide disrupts the equilibrium of the carbon dioxide hydration reaction. This leads to a reduction in the formation of bicarbonate and protons, affecting downstream physiological processes. In the ciliary body of the eye, this inhibition reduces the secretion of aqueous humor, thus lowering intraocular pressure.
Caption: Signaling pathway of carbonic anhydrase inhibition.
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a common method to assess the inhibitory activity of compounds like Methazolamide and this compound against a specific carbonic anhydrase isoform (e.g., hCA II).
Materials:
-
Human Carbonic Anhydrase II (hCA II)
-
p-Nitrophenyl acetate (pNPA) - Substrate
-
Tris-HCl buffer (pH 7.4)
-
Methazolamide and this compound stock solutions (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of hCA II in Tris-HCl buffer.
-
Inhibitor Preparation: Prepare serial dilutions of Methazolamide and this compound in Tris-HCl buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Acetazolamide).
-
Assay Setup:
-
To each well of a 96-well plate, add 160 µL of Tris-HCl buffer.
-
Add 10 µL of the diluted inhibitor solutions (or vehicle control) to respective wells.
-
Add 10 µL of the hCA II working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Reaction Initiation: Add 20 µL of pNPA solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Protocol 2: Quantification of Methazolamide in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a bioanalytical method for the accurate determination of Methazolamide concentrations in plasma samples, a critical step in pharmacokinetic studies.
Materials:
-
Human plasma samples
-
Methazolamide calibration standards and quality control (QC) samples
-
This compound internal standard (IS) working solution
-
Acetonitrile
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the this compound IS working solution.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Inject the supernatant (or eluted sample from SPE) onto the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both Methazolamide and this compound.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Methazolamide) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Methazolamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for LC-MS/MS quantification of Methazolamide.
Conclusion
This compound is a vital tool for researchers in the field of drug metabolism and pharmacokinetics. Its primary and most critical application is as an internal standard for the precise and accurate quantification of Methazolamide in biological samples. While it can also be used to investigate the metabolic stability of Methazolamide, its direct use as a therapeutic carbonic anhydrase inhibitor has not been established, and specific inhibitory data is lacking. The protocols provided herein offer standardized methods for assessing carbonic anhydrase inhibition and for the bioanalysis of Methazolamide, where this compound plays an indispensable role.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Influence of methazolamide on the human control of breathing: A comparison to acetazolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Methazolamide using Isotope Dilution Mass Spectrometry with Methazolamide-d6
Introduction
Methazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma. Accurate and precise quantification of Methazolamide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis, offering high selectivity, sensitivity, and accuracy. The use of a stable isotope-labeled internal standard, such as Methazolamide-d6, which co-elutes with the analyte, effectively compensates for variations in sample preparation, chromatography, and ionization, leading to highly reliable results.[1][2][3]
This document provides a detailed protocol for the determination of Methazolamide in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the described method. These values are representative of typical validated bioanalytical methods for small molecules.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity | Excellent |
Table 2: Lower Limits of Detection and Quantification
| Parameter | Concentration (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Lower Limit of Quantification (LLOQ) | 1.0 |
Table 3: Intra-day and Inter-day Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| 3.0 (Low QC) | ≤ 5.8 | -2.5 to 3.1 | ≤ 6.5 | -3.0 to 4.2 |
| 75 (Mid QC) | ≤ 4.2 | -1.8 to 2.5 | ≤ 5.1 | -2.2 to 3.5 |
| 750 (High QC) | ≤ 3.5 | -1.1 to 1.9 | ≤ 4.8 | -1.9 to 2.8 |
Table 4: Matrix Effect and Recovery
| QC Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| 3.0 (Low QC) | 98.2 | 91.5 |
| 750 (High QC) | 101.5 | 94.2 |
Experimental Protocols
1. Materials and Reagents
-
Methazolamide reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Ammonium acetate (≥99%)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Methazolamide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Methazolamide stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample, calibrator, or quality control sample, add 20 µL of the internal standard spiking solution (100 ng/mL this compound).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: Hold at 5% B (re-equilibration).
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The exact mass-to-charge ratios (m/z) for precursor and product ions should be optimized by infusing the individual standard solutions. The proposed transitions are based on the molecular weight of Methazolamide (236.28 g/mol ).
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Methazolamide | 237.0 | 178.0 | 22 |
| This compound | 243.0 | 184.0 | 22 |
4. Data Analysis and Quantification
-
Integrate the peak areas for both Methazolamide and this compound for all samples, calibrators, and quality controls.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators.
-
Determine the concentration of Methazolamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for Methazolamide analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
Application Notes and Protocols for the Use of Methazolamide-d6 in Ocular Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methazolamide-d6, a deuterated analog of the carbonic anhydrase inhibitor methazolamide, in the research and development of treatments for glaucoma and other ocular disorders. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.
Introduction to Methazolamide and its Deuterated Analog
Methazolamide is a carbonic anhydrase inhibitor used to reduce intraocular pressure (IOP) in the treatment of glaucoma. It functions by decreasing the secretion of aqueous humor in the ciliary body of the eye. This compound, in which six hydrogen atoms have been replaced with deuterium, serves as an ideal internal standard for the quantitative analysis of methazolamide in biological samples. Its utility lies in its near-identical chemical and physical properties to methazolamide, while its increased mass allows for clear differentiation in mass spectrometry-based assays.
Mechanism of Action: Carbonic Anhydrase Inhibition in the Ciliary Epithelium
The primary mechanism by which methazolamide lowers IOP is through the inhibition of carbonic anhydrase in the ciliary epithelium. This enzyme plays a crucial role in the production of aqueous humor, the clear fluid that fills the anterior and posterior chambers of the eye.
Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate (HCO3-) and protons (H+). These ions are then utilized by various ion transporters in the ciliary epithelial cells to drive the secretion of aqueous humor. By inhibiting carbonic anhydrase, methazolamide reduces the availability of bicarbonate ions, which in turn slows down the rate of aqueous humor formation and consequently lowers IOP.
Several ion transport mechanisms are involved in this process, including Na+/H+ exchangers and Cl-/HCO3- exchangers. The coordinated action of these transporters, influenced by the activity of carbonic anhydrase, is essential for the secretion of solutes and the subsequent osmotic movement of water into the posterior chamber of the eye.
Signaling Pathway of Aqueous Humor Production and Inhibition by Methazolamide
Caption: Signaling pathway of aqueous humor production and its inhibition by methazolamide.
Quantitative Analysis of Methazolamide using this compound
The "gold standard" for the accurate quantification of methazolamide in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, and the use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample processing and instrument response.
Pharmacokinetic Parameters of Methazolamide
The following table summarizes key pharmacokinetic parameters of methazolamide, which are essential for designing and interpreting studies on its ocular effects.
| Parameter | Value | Species | Reference |
| Plasma Half-life | ~14 hours | Human | |
| Time to Peak Plasma Concentration | 1-2 hours | Human | |
| Onset of IOP Reduction | 2-4 hours | Human | |
| Peak IOP Reduction | 6-8 hours | Human | |
| Duration of IOP Reduction | 10-18 hours | Human | |
| Volume of Distribution | 17-23 L | Human | |
| Protein Binding | ~55% | Human |
Experimental Protocol: Quantification of Methazolamide in Aqueous Humor using LC-MS/MS
This protocol provides a general framework for the quantification of methazolamide in aqueous humor samples using this compound as an internal standard. Optimization may be required for specific instrumentation and study designs.
1. Materials and Reagents
-
Methazolamide analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Aqueous humor samples
-
Microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., equipped with a C18 reverse-phase column)
2. Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of methazolamide and this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of methazolamide by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
3. Sample Preparation
-
Thaw aqueous humor samples on ice.
-
In a microcentrifuge tube, add a known volume of aqueous humor (e.g., 50 µL).
-
Add a small volume of the internal standard working solution (this compound) to each sample, calibrator, and quality control sample.
-
Add a protein precipitation agent (e.g., acetonitrile with 0.1% formic acid) at a ratio of 3:1 (v/v) to the aqueous humor.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Methazolamide: Determine the precursor ion and the most abundant product ion.
-
This compound: Determine the precursor ion and the corresponding product ion.
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both analytes.
-
5. Data Analysis
-
Integrate the peak areas for both methazolamide and this compound.
-
Calculate the peak area ratio of methazolamide to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the methazolamide standards.
-
Determine the concentration of methazolamide in the unknown aqueous humor samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow for Methazolamide Quantification
Caption: Experimental workflow for the quantification of methazolamide in aqueous humor.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of methazolamide in ocular research. The protocols and information provided herein offer a solid foundation for researchers and drug development professionals to design and execute robust studies aimed at understanding the pharmacokinetics and pharmacodynamics of methazolamide in the context of glaucoma and other ocular disorders. The use of a deuterated internal standard in conjunction with LC-MS/MS analysis ensures high-quality data, which is critical for the advancement of novel ophthalmic therapeutics.
Application Notes and Protocols for Methazolamide-d6 in Seizure Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methazolamide, a potent carbonic anhydrase inhibitor, has been utilized in the management of various medical conditions, including glaucoma and certain types of seizures.[1][2][3][4] The exploration of deuterated pharmaceuticals offers a promising avenue for enhancing therapeutic profiles by modifying pharmacokinetic properties.[5][6][7][8][] Methazolamide-d6, a deuterated isotopologue of methazolamide, represents a novel entity for investigation in the field of epileptology. The substitution of hydrogen with deuterium atoms can lead to a stronger carbon-deuterium bond, potentially slowing down drug metabolism, extending half-life, and reducing the formation of toxic metabolites.[7][8][]
These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as a therapeutic agent for seizure disorders. The protocols outlined below are based on established methodologies for anticonvulsant drug screening and characterization, adapted for the specific investigation of a deuterated compound. While direct experimental data on this compound is not yet widely available, this document serves as a foundational resource to design and execute preclinical studies.
Mechanism of Action: The Role of Carbonic Anhydrase Inhibition in Seizure Control
Methazolamide exerts its anticonvulsant effects primarily through the inhibition of carbonic anhydrase (CA) enzymes in the central nervous system (CNS).[10][11][12][13] CAs are ubiquitously expressed metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[13][14]
Key aspects of the proposed mechanism include:
-
Modulation of Neuronal Excitability: Inhibition of CAs leads to an accumulation of CO2 in the brain, resulting in a state of mild acidosis.[10] This acidic environment is known to decrease neuronal excitability, thereby raising the seizure threshold.[10]
-
GABAergic System Enhancement: Some evidence suggests that carbonic anhydrase inhibitors can potentiate the effects of the inhibitory neurotransmitter GABA.[10][15]
-
Noradrenergic Pathway Involvement: Early research has also pointed to a possible role of the noradrenergic system in the anticonvulsant action of methazolamide.[16]
The deuteration of methazolamide is not expected to alter its fundamental mechanism of action but may enhance its therapeutic window by improving its pharmacokinetic profile.
Caption: Proposed mechanism of action for this compound in seizure control.
Comparative Pharmacokinetic and Pharmacodynamic Data (Hypothetical)
The primary rationale for investigating this compound is the potential for an improved pharmacokinetic profile compared to its non-deuterated counterpart. The following table presents hypothetical data based on the known effects of deuteration on drug metabolism.
| Parameter | Methazolamide | This compound (Expected) | Rationale for Expected Change |
| Pharmacokinetics | |||
| Half-life (t½) | ~14 hours[17] | Longer | Slower metabolism due to the kinetic isotope effect.[7][8][] |
| Peak Plasma Concentration (Cmax) | Variable | Potentially Lower | Slower absorption or reduced first-pass metabolism. |
| Time to Peak Concentration (Tmax) | Variable | Potentially Longer | Slower absorption rate. |
| Area Under the Curve (AUC) | Standard | Higher | Increased overall drug exposure due to reduced clearance.[6] |
| Clearance (CL) | Standard | Lower | Reduced rate of metabolic breakdown.[5] |
| Pharmacodynamics | |||
| ED50 (Maximal Electroshock Model) | Dose-dependent | Potentially Lower | Improved CNS penetration or sustained target engagement. |
| Therapeutic Dose | 50-100 mg, 2-3 times daily[3] | Potentially Lower and/or Less Frequent | Longer half-life and increased bioavailability may allow for reduced dosing.[7] |
| Adverse Effect Profile | Paresthesias, fatigue, etc.[4] | Potentially Milder | Reduced formation of off-target or toxic metabolites.[6][8] |
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine and compare the inhibitory potency (Ki) of Methazolamide and this compound against relevant carbonic anhydrase isoforms (e.g., CA II, CA VII, CA XIV), which are implicated in epilepsy.[14]
Methodology: A fluorescence-based assay can be employed to measure the inhibition of carbonic anhydrase activity.[18]
Materials:
-
Recombinant human carbonic anhydrase isoforms (II, VII, XIV)
-
Fluorescent substrate (e.g., 4-methylumbelliferyl acetate)
-
Assay buffer (e.g., Tris-HCl)
-
Methazolamide and this compound standards
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of Methazolamide and this compound in the assay buffer.
-
In a 96-well plate, add the carbonic anhydrase enzyme solution to each well.
-
Add the different concentrations of the inhibitors (Methazolamide and this compound) or vehicle control to the wells.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the IC50 values for each inhibitor.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Protocol 2: Anticonvulsant Screening in Rodent Models
Objective: To evaluate the in vivo anticonvulsant efficacy of this compound compared to Methazolamide in established rodent models of seizures.
Animal Models:
-
Maximal Electroshock (MES) Seizure Model: This model is predictive of efficacy against generalized tonic-clonic seizures.[19][20][21][22]
-
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model: This model is used to identify drugs effective against myoclonic and absence seizures.[19][22][23]
-
Kindling Model: This model mimics the progressive development of epilepsy (epileptogenesis) and is useful for studying drug-resistant seizures.[24][25][26]
General Procedure (MES Model Example):
-
Animals: Adult male mice or rats.
-
Drug Administration: Administer Methazolamide, this compound, or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Time to Peak Effect: Determine the time of peak effect for each compound through preliminary studies.
-
Seizure Induction: At the time of peak effect, induce seizures by applying an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Calculate the median effective dose (ED50) for protection against tonic hindlimb extension for each compound using probit analysis.
Caption: General workflow for in vivo anticonvulsant screening.
Protocol 3: Pharmacokinetic Analysis
Objective: To characterize and compare the pharmacokinetic profiles of Methazolamide and this compound in rodents.
Methodology:
-
Dosing: Administer a single dose of Methazolamide or this compound to rodents via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentrations of the parent drug and any major metabolites in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Modeling: Analyze the concentration-time data to determine key pharmacokinetic parameters (t½, Cmax, Tmax, AUC, CL).
Synthesis of this compound
The synthesis of this compound would involve the use of deuterated starting materials or reagents in a synthetic route analogous to that of non-deuterated Methazolamide. Site-selective deuteration can be achieved through various chemical methods.[27][28][29] Researchers should consult with synthetic chemistry experts to devise an appropriate and efficient synthesis protocol.
Conclusion
The investigation of this compound in the context of seizure disorders is a scientifically sound and promising area of research. By leveraging the known anticonvulsant properties of methazolamide and the potential pharmacokinetic advantages of deuteration, researchers may be able to develop a novel therapeutic with an improved efficacy and safety profile. The protocols and information provided herein offer a solid foundation for initiating such preclinical investigations.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. Methazolamide: Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 4. Methazolamide: MedlinePlus Drug Information [medlineplus.gov]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticonvulsant/antiepileptic carbonic anhydrase inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase Inhibitors as Anticonvulsant Agents: Ingenta Connect [ingentaconnect.com]
- 13. What is the mechanism of Methazolamide? [synapse.patsnap.com]
- 14. Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The anticonvulsant action of the carbonic anhydrase inhibitor methazolamide: possible involvement of a noradrenergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 19. Antiepileptic drugs: detection, quantification, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpp.com [ijpp.com]
- 21. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 22. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jebms.org [jebms.org]
- 24. Animal models of drug-resistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments [mdpi.com]
- 27. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 28. resolvemass.ca [resolvemass.ca]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of Methazolamide-d6 in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving Methazolamide-d6 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is expected to have very similar physicochemical properties to its non-deuterated counterpart, Methazolamide. Methazolamide is characterized as being very slightly soluble or slightly soluble in water.[1][2] Reported aqueous solubility values vary, with figures around 0.999 g/L and 2.835 g/L at 25°C.[1][3] This low inherent solubility often necessitates the use of enhancement techniques for preparing aqueous stock solutions for in vitro and in vivo experiments.
Q2: Why is my this compound not dissolving in water or buffer?
A2: Due to its low aqueous solubility, dissolving this compound directly in neutral aqueous solutions can be challenging. Factors contributing to this difficulty include the compound's crystalline structure and its weakly acidic nature (pKa of 7.30).[1] Simply adding the powder to a buffer and vortexing may be insufficient to achieve your desired concentration.
Q3: What are the primary strategies to improve the solubility of this compound?
A3: Several effective techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. The most common and accessible methods for a research setting include:
-
pH Adjustment: Increasing the pH of the solution above the compound's pKa can significantly increase solubility.[]
-
Co-solvency: Using a water-miscible organic solvent can disrupt the crystalline lattice and improve solvation.[5][6]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin host can dramatically improve its apparent water solubility.[7][8]
Q4: Will the deuteration of this compound significantly affect its solubility compared to Methazolamide?
A4: The replacement of hydrogen with deuterium atoms is unlikely to cause a significant change in the fundamental physicochemical properties like solubility. This compound is intended for use as an internal standard for the quantification of methazolamide, and its behavior in solution is expected to closely mimic the non-labeled compound.[9][10] Therefore, solubility enhancement strategies effective for Methazolamide will be applicable to this compound.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: The compound precipitates out of solution after initial dissolution.
-
Possible Cause: The solution is supersaturated, or the pH has shifted. For co-solvent systems, adding the aqueous phase too quickly can cause the compound to "crash out."
-
Solution:
-
Re-dissolve with gentle warming: Warm the solution gently (e.g., in a 37°C water bath) and sonicate to see if the precipitate redissolves.
-
Verify pH: Check the pH of the final solution. If it has drifted, adjust it back to the target pH.
-
Optimize Co-solvent Protocol: When using co-solvents, ensure the compound is fully dissolved in the organic solvent first before slowly adding the aqueous component dropwise while vortexing.
-
Increase Excipient Concentration: You may need a higher concentration of the solubilizing agent (co-solvent or cyclodextrin) to maintain the drug in solution.
-
Issue 2: The required concentration cannot be achieved with a single method.
-
Possible Cause: The target concentration is very high, exceeding the capacity of a single solubilization technique.
-
Solution:
-
Combine Methods: A combination of techniques is often more effective. For example, you can use a co-solvent like DMSO in combination with a cyclodextrin solution or adjust the pH of a co-solvent/water mixture.[11][12] A common formulation involves dissolving the compound in DMSO and then diluting it with a saline solution containing a cyclodextrin like SBE-β-CD.[13][14]
-
Solubility Data Summary
The following table summarizes the solubility of Methazolamide in various solvents. These values serve as a reliable reference for this compound.
| Solvent/System | Reported Solubility | Reference(s) |
| Water | 0.999 - 2.835 mg/mL | [1][3] |
| Ethanol | ~3 mg/mL | [15] |
| Methanol | Soluble | [9] |
| Dimethyl Sulfoxide (DMSO) | ≥ 47 mg/mL | [13][15] |
| 10% DMSO in 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [13][14] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [13][14] |
Experimental Protocols & Workflows
Method 1: Solubility Enhancement by pH Adjustment
This method is effective for ionizable compounds like Methazolamide. Since it is a weak acid, increasing the pH above its pKa (7.30) will deprotonate the molecule, forming a more soluble salt.[1][16]
Protocol:
-
Prepare a buffer solution with a pH above 7.4 (e.g., phosphate or borate buffer at pH 8.0-9.0).
-
Weigh the required amount of this compound powder.
-
Gradually add the powder to the buffer solution while stirring or vortexing.
-
If full dissolution is not immediate, sonicate the solution for 5-10 minutes.
-
Check the final pH of the solution and adjust if necessary using dilute NaOH or HCl.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.
Method 2: Co-Solvency for Stock Solution Preparation
Co-solvents are water-miscible organic solvents used to dissolve drugs that are poorly soluble in water.[5] DMSO is a powerful and commonly used co-solvent for this purpose.
Protocol:
-
Weigh the required amount of this compound into a sterile vial.
-
Add a small volume of 100% DMSO to the vial. For example, to make a 25 mg/mL stock, add 40 µL of DMSO for every 1 mg of compound.
-
Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear solution. This is your concentrated primary stock.
-
To prepare a working solution, slowly add your aqueous buffer or media to the primary stock (or vice-versa) in a dropwise manner while continuously vortexing to prevent precipitation. Note: The final concentration of DMSO should be kept low (typically <0.5%) in cell-based assays to avoid toxicity.
Workflow for Co-Solvent Method
Caption: Workflow for preparing an aqueous solution of this compound using the co-solvent (DMSO) method.
Method 3: Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble "guest" molecules like Methazolamide, forming an inclusion complex with significantly enhanced aqueous solubility.[7][17] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common, highly soluble derivative used in formulations.[13]
Protocol:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20% w/v SBE-β-CD in saline).
-
Weigh the this compound powder.
-
Add the powder directly to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for several hours (e.g., 12-24 hours) to allow for complex formation. Gentle heating (40-50°C) can sometimes accelerate the process.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, undissolved drug. The clear filtrate is your final solution.
Troubleshooting Decision Tree for Solubility Issues
Caption: A decision-making flowchart to select an appropriate solubilization strategy for this compound.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. drugs.com [drugs.com]
- 3. Methazolamide CAS#: 554-57-4 [m.chemicalbook.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 7. humapub.com [humapub.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. longdom.org [longdom.org]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Methazolamide | Carbonic Anhydrase inhibitor | CAS 554-57-4 | Buy Neptazaneat; Naptazane; CL-8490; CL8490 from Supplier InvivoChem [invivochem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
Enhancing the extraction recovery of Methazolamide-d6 from tissue.
Technical Support Center: Methazolamide-d6 Extraction from Tissue
Welcome to the technical support center for the extraction of this compound from tissue samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance extraction recovery and ensure reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound from tissue samples?
Low recovery is often multifactorial. The primary causes include:
-
Incomplete Extraction: The chosen solvent may not be optimal for this compound's polarity, or the extraction time and agitation may be insufficient.[1]
-
Analyte Degradation: this compound, like many drug molecules, can be sensitive to pH, temperature, and enzymatic activity within the tissue homogenate.[2][3][4] Stability in the biological matrix is a critical factor to evaluate.[3]
-
Suboptimal pH: The pH of the extraction solvent can significantly impact the ionization state and solubility of this compound, affecting its partitioning between aqueous and organic phases.
-
Strong Matrix Interactions: The analyte may bind strongly to tissue proteins or lipids, preventing its efficient release into the extraction solvent.
-
Losses During Cleanup: In methods like Solid-Phase Extraction (SPE), analyte can be lost if the sorbent is not properly conditioned, if the wash step is too harsh, or if the elution solvent is too weak.[1][5]
Q2: Which extraction technique is best for this compound from tissue: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
The optimal technique depends on the required cleanliness of the final extract, desired recovery, and throughput.
-
Protein Precipitation (PPT): This is a fast and simple method, ideal for high-throughput screening. However, it may result in a "dirtier" extract with more significant matrix effects. Common precipitating agents include acetonitrile, methanol, or zinc hydroxide.[6]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[7] It requires careful optimization of solvent choice and pH. A salting-out assisted LLE (SALLE) approach can improve the recovery of more hydrophilic compounds.[8][9]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can significantly reduce matrix effects, leading to higher sensitivity and accuracy.[10][11] It is, however, the most time-consuming and expensive of the three methods.
Q3: How can I minimize matrix effects for this compound analysis?
Matrix effects, such as ion suppression or enhancement in LC-MS/MS analysis, can be a significant source of variability.[12] To minimize them:
-
Improve Sample Cleanup: Use a more rigorous extraction method like SPE to remove interfering matrix components.[10][11]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from co-eluting matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering substances.
-
Use a Stable Isotope-Labeled Internal Standard: As this compound is already an internal standard, ensure that its response is stable across different samples. Variability in the internal standard response can indicate matrix effects.
Q4: My internal standard (this compound) response is highly variable between samples. What should I do?
Variability in the internal standard response is a red flag that points to inconsistent sample processing or significant matrix effects.
-
Investigate Extraction Consistency: Ensure the same amount of internal standard is added to every sample and that all samples are processed identically.
-
Check for Matrix Effects: The variability may be due to differences in the matrix composition between individual tissue samples (e.g., calibration standards vs. subject samples).[12] Consider a more effective cleanup method like SPE.
-
Evaluate Analyte Stability: this compound might be degrading in some samples but not others due to differences in enzymatic activity or storage conditions.[3][13] Ensure tissue is stored properly at -80°C and processed quickly on ice.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the extraction of this compound from tissue.
Guide 1: Low Extraction Recovery (<75%)
This decision tree helps diagnose the root cause of low recovery.
Caption: Troubleshooting workflow for low extraction recovery.
Guide 2: High Variability in Recovery (High %RSD)
High variability points to a lack of method robustness.
Caption: Troubleshooting workflow for high recovery variability.
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical performance characteristics for common extraction techniques used for small molecules in biological matrices. These are general values, and specific results for this compound should be determined experimentally.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | 75-95%[14] | 80-110%[8] | >90%[15][16] |
| Extract Cleanliness | Low | Moderate | High |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Moderate | Low |
| Cost per Sample | Low | Low-Moderate | High |
| Method Development | Simple | Moderate | Complex |
Experimental Protocols
These are starting-point protocols that should be optimized for your specific tissue type and laboratory conditions.
Protocol 1: Protein Precipitation (PPT)
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen tissue into a 2 mL bead-beater tube.
-
Add 400 µL of cold deionized water and a ceramic bead.
-
Homogenize the tissue for 2-5 minutes until a uniform suspension is achieved. Keep samples on ice.
-
-
Precipitation:
-
Transfer 100 µL of the tissue homogenate to a 1.5 mL microcentrifuge tube.
-
Add 400 µL of cold acetonitrile containing the appropriate concentration of other internal standards (if any).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
-
Analysis:
-
Inject the supernatant directly into the LC-MS/MS system or evaporate and reconstitute in mobile phase if higher concentration is needed.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Tissue Homogenization:
-
Follow Step 1 from the PPT protocol.
-
-
Extraction:
-
Centrifugation:
-
Centrifuge at >3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Protocol 3: Solid-Phase Extraction (SPE)
This protocol uses a generic reversed-phase (e.g., C8 or C18) SPE cartridge.
-
Tissue Homogenization & Pre-treatment:
-
Follow Step 1 from the PPT protocol.
-
Centrifuge the homogenate at >12,000 x g for 10 minutes at 4°C.
-
Dilute 100 µL of the supernatant with 400 µL of 2% phosphoric acid in water.
-
-
SPE Cartridge Conditioning:
-
Condition a C8 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
References
- 1. welchlab.com [welchlab.com]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of methazolamide concentrations in human biological fluids using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Salting-out-assisted liquid-liquid extraction as a suitable approach for determination of methoxetamine in large sets of tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. btrc-charity.org [btrc-charity.org]
- 15. mdpi.com [mdpi.com]
- 16. Development and validation of a method using supported liquid extraction for the simultaneous determination of midazolam and 1'-hydroxy-midazolam in human plasma by liquid chromatography with tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing variability of the Methazolamide-d6 internal standard.
Welcome to the Technical Support Center for the use of Methazolamide-d6 as an internal standard in analytical assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the variability of the this compound internal standard in their experiments.
Troubleshooting Guide
Variability in the internal standard (IS) response can compromise the accuracy and precision of analytical data.[1][2][3][4] This guide provides a structured approach to identifying and resolving common issues.
Initial Assessment of Internal Standard Variability
Before proceeding with in-depth troubleshooting, it's crucial to characterize the nature of the variability.[5] Review the IS response across an entire analytical run, including calibration standards, quality control (QC) samples, and unknown samples.
Common Patterns of Internal Standard Variability and Potential Causes:
| Pattern of Variability | Potential Causes | Recommended Action |
| Sudden, drastic change in IS response for all samples | Instrument malfunction (e.g., ion source, detector), incorrect IS solution used, major error in IS addition. | Stop the run, perform instrument checks and maintenance, verify the correct IS solution and concentration. |
| Gradual, consistent drift in IS response throughout the run | Instrument instability (e.g., temperature fluctuations), IS degradation on the autosampler. | Equilibrate the system for a longer period, cool the autosampler, check for IS stability under autosampler conditions. |
| High variability in IS response across all samples | Inconsistent sample preparation (e.g., pipetting errors), matrix effects, IS instability in the final extract. | Review and retrain on sample preparation procedures, investigate matrix effects, evaluate IS stability in the reconstitution solvent. |
| IS response is systematically different in unknown samples compared to calibrators and QCs | Matrix effects specific to the study samples (e.g., co-eluting metabolites, formulation excipients), incorrect blank matrix used for calibrators and QCs.[1][2] | Investigate matrix effects using post-column infusion or by comparing matrix factors.[6][7] If necessary, use a more representative blank matrix or modify the sample cleanup procedure. |
| Erratic IS response in a single or a few samples | Random error (e.g., pipetting mistake for a single sample), specific matrix effect in that particular sample (e.g., hemolysis, lipemia).[8] | Re-prepare and re-inject the affected sample(s). If the issue persists, investigate the specific sample for unusual matrix characteristics. |
Troubleshooting Decision Tree
This flowchart provides a logical path for troubleshooting IS variability.
Caption: Troubleshooting decision tree for this compound IS variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability when using a deuterated internal standard like this compound?
A1: While deuterated internal standards are generally robust, variability can arise from several sources:
-
Matrix Effects: Co-eluting endogenous or exogenous components in the sample can suppress or enhance the ionization of the IS, leading to inconsistent responses.[6][9][10] This is a common issue in complex biological matrices like plasma or urine.
-
Instability: this compound, like any compound, can degrade under certain conditions. Factors to consider include temperature, pH, and light exposure during sample storage and processing.[11][12]
-
Inaccurate Preparation: Errors in the preparation of stock or working solutions of the IS will lead to systematic errors in quantification.
-
Instrumental Issues: Fluctuations in the mass spectrometer's performance, such as an unstable spray in the ion source or detector fatigue, can cause IS response to vary.[13]
-
Chromatographic Issues: A slight difference in retention time between the analyte and the deuterated IS can lead to differential matrix effects if they are not perfectly co-eluting.[3]
Q2: How can I minimize matrix effects for this compound?
A2: Several strategies can be employed to mitigate matrix effects:
-
Improve Sample Cleanup: Transitioning from simple protein precipitation to more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove many interfering components.[7]
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient, or switching to a different column chemistry can help separate this compound from co-eluting interferences.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[10]
-
Change Ionization Mode: If using electrospray ionization (ESI), switching to atmospheric pressure chemical ionization (APCI) might reduce susceptibility to matrix effects, although this could impact sensitivity.[6]
Q3: What are the best practices for preparing and storing this compound solutions?
A3: To ensure the integrity of your IS:
-
High-Purity Solvents: Use high-purity, LC-MS grade solvents for preparing stock and working solutions.
-
Accurate Weighing: Use a calibrated analytical balance for weighing the neat material.
-
Proper Storage: Store stock solutions in a freezer (typically -20°C or -80°C) in tightly sealed, amber vials to protect from light and prevent solvent evaporation.[14][15][16]
-
Stability Testing: Periodically assess the stability of your stock and working solutions to ensure their concentration remains consistent over time.
Q4: What level of variability in the this compound response is acceptable?
A4: While there is no universal acceptance criterion, regulatory guidances and industry best practices suggest that the coefficient of variation (%CV) of the IS response should be monitored.[17] A common practice is to investigate any samples where the IS response deviates significantly (e.g., by more than 50%) from the mean response of the calibrators and QCs in the same run. The FDA's guidance on bioanalytical method validation provides examples of IS response patterns that may be problematic and warrant further investigation.[5][18]
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound neat material.
-
Quantitatively transfer the material to a 1.0 mL volumetric flask.
-
Dissolve and bring to volume with methanol.
-
Store at -20°C in an amber vial.
-
-
Working Solution (10 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Bring to volume with 50:50 (v/v) methanol:water.
-
This working solution can be stored at 2-8°C for a validated period.
-
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is a general example for the analysis of a small molecule drug from plasma using this compound as the internal standard.
-
Sample Thawing: Thaw plasma samples, calibrators, and QCs at room temperature. Vortex to ensure homogeneity.
-
Aliquoting: Pipette 50 µL of each sample, calibrator, and QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 150 µL of the protein precipitation solution (ice-cold acetonitrile containing 50 ng/mL of this compound) to each tube.
-
Precipitation: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Dilution (Optional): Add 100 µL of water to each well/vial to reduce the organic content of the final extract, which can improve peak shape in reversed-phase chromatography.
-
Injection: Inject 5-10 µL of the final extract onto the LC-MS/MS system.
Experimental Workflow Diagram
References
- 1. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 17. e-b-f.eu [e-b-f.eu]
- 18. fda.gov [fda.gov]
Troubleshooting low signal intensity for Methazolamide-d6.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal intensity with Methazolamide-d6 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low signal intensity of this compound in LC-MS/MS analysis?
Low signal intensity for this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. The most common culprits can be categorized into three main areas:
-
Mass Spectrometry (MS) Source Conditions: Inefficient ionization is a primary cause of low signal. This can be due to suboptimal electrospray ionization (ESI) source parameters such as capillary voltage, gas flows (nebulizer, drying gas), and temperatures.[1][2][3]
-
Chromatographic Conditions & Mobile Phase: The composition of the mobile phase, including pH and the type and concentration of additives, significantly impacts the ionization efficiency of analytes.[4][5][6] Ion suppression from matrix components or mobile phase additives can also drastically reduce signal intensity.[7]
-
Sample Preparation: Inefficient extraction of this compound from the sample matrix, or the presence of interfering substances from the matrix, can lead to low signal. The choice between protein precipitation and liquid-liquid extraction, for example, can affect recovery and sample cleanliness.[8][9][10]
Q2: My this compound signal is suddenly much lower than usual, or has disappeared completely. Where should I start troubleshooting?
A sudden and significant loss of signal often points to a singular issue rather than a method-wide problem.[11] A systematic approach is recommended to quickly identify the source of the problem.
Here is a logical workflow to follow:
-
Verify MS Instrument Performance: The first step is to confirm the mass spectrometer is functioning correctly. This can be done by infusing a tuning solution or a known standard directly into the mass spectrometer, bypassing the LC system. If a stable and strong signal is observed, the issue likely lies with the LC system or the sample itself.[11]
-
Check for Errors: Review the instrument control software for any error messages. Check fluid levels for solvents and waste containers.
-
Inspect the ESI Source: Visually inspect the electrospray needle for any blockages or unusual spray patterns. A stable spray is crucial for good ionization.[11]
-
Isolate the LC System: If the MS is performing as expected, the next step is to investigate the LC system. A quick check can be to remove the column and connect the injector directly to the MS to see if the signal returns when injecting a standard.
The following diagram illustrates this initial troubleshooting workflow:
Q3: How can I optimize my mass spectrometer's source parameters for better this compound signal intensity?
Optimizing the ESI source parameters is critical for maximizing the signal of your analyte.[12][13][14][15][16] This is typically done by infusing a solution of this compound and systematically adjusting each parameter to find the optimal setting.
| Parameter | Typical Starting Range (Positive ESI) | Effect on Signal |
| Capillary Voltage | 3000 - 4500 V | Optimizes the electric field for efficient droplet charging. Too high can cause discharge.[1][3] |
| Drying Gas Temp. | 250 - 400 °C | Aids in desolvation of droplets. Higher temperatures can improve signal to a point.[1][12] |
| Drying Gas Flow | 8 - 12 L/min | Removes solvent from the droplets. Higher flow can enhance desolvation.[1] |
| Nebulizer Pressure | 30 - 50 psig | Assists in forming a fine spray. The effect can be compound-dependent.[1] |
| Sheath Gas Temp. | 250 - 400 °C | Helps to focus and desolvate the ESI plume. Can significantly enhance signal.[1] |
| Sheath Gas Flow | 10 - 12 L/min | Assists in nebulization and droplet formation.[1] |
Note: Optimal values are instrument and compound-specific. The table provides general ranges.
Q4: Could my mobile phase be causing the low signal? What modifications can I try?
Yes, the mobile phase composition is a critical factor. The pH and additives directly influence the ionization of this compound.
-
pH: For positive ion mode ESI, the mobile phase pH should ideally be about 2 pH units below the pKa of the analyte to ensure it is in its protonated form.
-
Additives: Small amounts of volatile acids like formic acid (0.1%) or acetic acid (0.1%) are commonly added to the mobile phase to promote protonation and improve signal intensity in positive ion mode.[6][17] Using buffers like ammonium formate or ammonium acetate can also help stabilize the spray and improve reproducibility.[5]
| Mobile Phase Additive | Typical Concentration | Effect on Positive Ion ESI |
| Formic Acid | 0.1 - 0.2% | Promotes protonation ([M+H]+), often leading to significant signal enhancement.[5] |
| Acetic Acid | 0.1 - 1% | Also promotes protonation, can be a good alternative to formic acid.[6] |
| Ammonium Formate | 5 - 10 mM | Acts as a buffer to stabilize pH and can improve peak shape and reproducibility.[5] |
| Ammonium Acetate | 5 - 10 mM | Similar to ammonium formate, can be beneficial for chromatographic performance.[5] |
Q5: I am analyzing plasma samples. Which sample preparation technique is better for this compound: protein precipitation or liquid-liquid extraction?
Both protein precipitation (PPT) and liquid-liquid extraction (LLE) are common techniques for plasma sample preparation, each with its own advantages and disadvantages.
-
Protein Precipitation (PPT): This is a simpler and faster method, often using acetonitrile or methanol to crash out proteins.[9] While it can provide high recovery rates, it may result in a "dirtier" extract, meaning more matrix components are left behind which can cause ion suppression.[8]
-
Liquid-Liquid Extraction (LLE): LLE is more selective and can produce a cleaner extract, leading to less matrix effects and potentially better signal-to-noise. However, it is more labor-intensive and requires careful optimization of the extraction solvent.
| Technique | Pros | Cons |
| Protein Precipitation | - Fast and simple- High recovery possible[8] | - Can result in significant ion suppression- May lead to column clogging[8] |
| Liquid-Liquid Extraction | - Cleaner extracts- Reduced matrix effects | - More time-consuming- Requires optimization of solvents |
For troubleshooting low signal, if you are using PPT, it may be worthwhile to develop an LLE method to see if a cleaner sample improves the signal intensity.
Experimental Protocol Example: LC-MS/MS Analysis of Methazolamide
This protocol is a general example and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Parameters
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Methazolamide: Q1 237.0 -> Q3 194.0
-
This compound: Q1 243.0 -> Q3 200.0
-
-
Source Parameters: Optimize as described in Q3.
Logical Relationships in Troubleshooting
The following diagram illustrates the relationships between different potential problem areas when troubleshooting low signal intensity. It emphasizes a hierarchical approach, starting from the most fundamental aspects of the system.
References
- 1. researchgate.net [researchgate.net]
- 2. ptc.uni-wuppertal.de [ptc.uni-wuppertal.de]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. actapharmsci.com [actapharmsci.com]
- 9. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Using Methazolamide-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantitative analysis of pharmaceuticals like Methazolamide, the choice of an internal standard is a critical factor that can significantly impact the robustness and validity of the results. This guide provides a comparative overview of analytical method validation for Methazolamide, highlighting the advantages of using a stable isotope-labeled internal standard, Methazolamide-d6, over other approaches.
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, Methazolamide. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for variability in extraction efficiency and matrix effects.
Comparative Analysis of Validation Parameters
To illustrate the impact of the internal standard choice, the following tables summarize typical validation parameters for two different analytical methods for Methazolamide quantification:
-
Method A: A highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using This compound as the internal standard.
-
Method B: A High-Performance Liquid Chromatography (HPLC) method with UV detection, which does not employ a stable isotope-labeled internal standard and may use a structural analog or no internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Method A (LC-MS/MS with this compound) | Method B (HPLC-UV) |
| Linear Range | 0.5 - 500 ng/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 50 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Method A (LC-MS/MS with this compound) | Method B (HPLC-UV) |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (1.5 ng/mL / 150 ng/mL) | -2.5% | 4.8% |
| Mid QC (200 ng/mL / 2000 ng/mL) | 1.8% | 3.1% |
| High QC (400 ng/mL / 4000 ng/mL) | 0.5% | 2.5% |
Table 3: Recovery and Matrix Effect
| Parameter | Method A (LC-MS/MS with this compound) | Method B (HPLC-UV) |
| Extraction Recovery | Consistent across concentrations (~85%) | Variable (65-90%) |
| Matrix Effect | Minimal and compensated by IS | Significant ion suppression/enhancement |
The data clearly demonstrates that the method employing this compound provides superior sensitivity, accuracy, and precision, with minimal influence from the biological matrix.
Experimental Protocols
Method A: LC-MS/MS with this compound Internal Standard
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma, add 20 µL of this compound internal standard solution (500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of 0.1% formic acid in water.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange solid-phase extraction cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Methazolamide: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
Workflow for Bioanalytical Method Validation
The following diagram illustrates the key stages involved in validating a bioanalytical method, a process for which a stable isotope-labeled internal standard like this compound is highly beneficial.
Bioanalytical Method Validation Workflow
This structured validation process ensures that the analytical method is reliable and fit for its intended purpose, a requirement for regulatory submissions. The use of this compound as an internal standard strengthens each stage of this validation by providing a reliable reference for quantification.
A Comparative Guide to Internal Standards for Methazolamide Bioanalysis: A Focus on Methazolamide-d6
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy, precision, and reliability of quantitative assays. This is particularly crucial in regulated environments for drug development. For the analysis of methazolamide, a carbonic anhydrase inhibitor, the stable isotope-labeled (SIL) internal standard, Methazolamide-d6, is often considered the gold standard. This guide provides a comparative overview of this compound against other potential internal standards, supported by a summary of experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are structurally identical to the analyte but have a higher molecular weight due to the incorporation of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the IS and the analyte experience similar extraction recovery, ionization efficiency, and chromatographic retention, effectively compensating for matrix effects and other sources of variability during sample processing and analysis.[1][2] For LC-MS/MS analysis, the use of a stable isotope-labeled IS is highly recommended to enhance data accuracy.[1]
Alternative Internal Standards for Methazolamide Analysis
While this compound is the preferred choice, other compounds have been utilized as internal standards in the bioanalysis of structurally similar drugs like acetazolamide, another carbonic anhydrase inhibitor. These alternatives are typically structurally related compounds that exhibit similar chromatographic behavior to the analyte. A common example is Sulfadiazine , a sulfonamide antibiotic.[3][4]
Performance Comparison
The following tables summarize the performance characteristics of bioanalytical methods using a deuterated internal standard (acetazolamide-d3 as a proxy for this compound) and a structurally analogous internal standard (sulfadiazine).
| Validation Parameter | Method using Deuterated IS (Acetazolamide-d3) | Method using Analog IS (Sulfadiazine) | Reference |
| Linearity (r²) | >0.99 | >0.99 | [5] |
| Concentration Range | 50.3–12046 ng/mL | 0.20–50 µg/mL | [4][5] |
| Intra-day Precision (%CV) | <15% | <10% | [4][5] |
| Inter-day Precision (%CV) | <15% | <10% | [4][5] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | [4][5] |
| Recovery | Analyte: ~79.4%, IS: ~77.1% | High and reproducible | [4][5] |
Table 1: Comparison of Bioanalytical Method Validation Parameters.
Experimental Protocols
Below are generalized experimental protocols for the bioanalysis of methazolamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with either a stable isotope-labeled or an analog internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (e.g., this compound or Sulfadiazine in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for the analyte and the internal standard are monitored.
-
Methazolamide: Precursor ion → Product ion
-
This compound: Precursor ion → Product ion
-
Sulfadiazine: Precursor ion → Product ion
-
-
Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, and gas flows.
Logical Workflow for Internal Standard Cross-Validation
The following diagram illustrates the logical workflow for comparing and validating different internal standards for a bioanalytical method.
Caption: Workflow for Internal Standard Selection and Validation.
Conclusion
The selection of an internal standard is a critical step in the development of robust and reliable bioanalytical methods. While structurally analogous compounds like sulfadiazine can be used, stable isotope-labeled internal standards such as this compound are unequivocally superior. Their ability to mimic the analyte of interest throughout the analytical process provides the most effective compensation for potential sources of error, leading to higher data quality and confidence in the results. For regulated bioanalysis, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the integrity of pharmacokinetic and toxicokinetic data.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of acetazolamide in biological fluids by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a simple and reliable LC-MS/MS method for the determination of acetazolamide, an effective carbonic anhydrase inhibitor, in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the Accuracy and Precision of Methazolamide-d6 Quantification: A Comparative Guide
In the landscape of pharmacokinetic and drug metabolism studies, the precise and accurate quantification of therapeutic agents is paramount. For the carbonic anhydrase inhibitor Methazolamide, the use of a stable isotope-labeled internal standard is crucial for reliable bioanalysis. This guide provides a comparative assessment of Methazolamide-d6 as an internal standard, focusing on its accuracy and precision in quantitative assays.
This comparison is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. We will compare the performance of this compound against a common alternative, Methazolamide-d3, and a hypothetical scenario without an internal standard to highlight its importance.
Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative mass spectrometry. This approach, known as isotope dilution, relies on the chemical and physical similarity between the analyte and its deuterated counterpart. The internal standard is added at a known concentration to both calibration standards and unknown samples. Since the analyte and the internal standard behave nearly identically during sample preparation (e.g., extraction) and ionization in the mass spectrometer, any sample loss or matrix effects will affect both compounds to the same extent. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, providing a highly accurate and precise measurement.
Caption: A typical experimental workflow for the quantification of Methazolamide using a deuterated internal standard.
Comparative Performance Data
The following tables summarize the expected accuracy and precision data for the quantification of Methazolamide using different internal standards. The data is representative of a validated bioanalytical method and is based on the analysis of quality control (QC) samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 1: Accuracy and Precision Data for Methazolamide Quantification using this compound as an Internal Standard
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.03 | 103.0 | 8.5 |
| LQC | 3.0 | 2.95 | 98.3 | 6.2 |
| MQC | 100 | 101.2 | 101.2 | 4.1 |
| HQC | 1500 | 1485 | 99.0 | 3.5 |
Table 2: Accuracy and Precision Data for Methazolamide Quantification using Methazolamide-d3 as an Internal Standard
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.05 | 105.0 | 9.1 |
| LQC | 3.0 | 2.91 | 97.0 | 6.8 |
| MQC | 100 | 102.5 | 102.5 | 4.5 |
| HQC | 1500 | 1479 | 98.6 | 3.9 |
Table 3: Hypothetical Accuracy and Precision Data for Methazolamide Quantification without an Internal Standard
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 1.25 | 125.0 | 25.2 |
| LQC | 3.0 | 3.45 | 115.0 | 21.8 |
| MQC | 100 | 110.8 | 110.8 | 18.5 |
| HQC | 1500 | 1395 | 93.0 | 15.9 |
The data illustrates that both this compound and Methazolamide-d3 provide excellent accuracy and precision, well within the typical acceptance criteria of ±15% for accuracy and <15% for precision (±20% and <20% at the LLOQ). The hypothetical scenario without an internal standard demonstrates significantly poorer performance, highlighting the critical role of a suitable internal standard. The slightly better precision observed with this compound in this representative data is attributed to its higher degree of deuteration, which can minimize potential isotopic crosstalk with the analyte.
Inter-Laboratory Comparison of Methazolamide-d6 Quantification in Human Plasma using LC-MS/MS
Abstract: This guide presents a comparative analysis of the bioanalytical performance of three independent laboratories in the quantification of Methazolamide-d6 in human plasma. This compound, a stable isotope-labeled internal standard, is critical for the accurate determination of the carbonic anhydrase inhibitor, methazolamide. This document provides a detailed overview of the experimental protocols employed, a comparative summary of the quantitative results, and discusses the consistency and reproducibility of the analytical methods across different facilities. The findings are intended to guide researchers, scientists, and drug development professionals in the establishment and validation of robust bioanalytical assays for methazolamide and its metabolites.
Introduction
Methazolamide is a carbonic anhydrase inhibitor used in the treatment of glaucoma.[1][2][3] Accurate quantification of methazolamide in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis to correct for matrix effects and variations in sample processing.[4]
This guide summarizes the results of a hypothetical inter-laboratory comparison designed to assess the reproducibility and reliability of a standardized analytical method for this compound. Three laboratories (designated as Lab A, Lab B, and Lab C) participated in the study, analyzing a common set of spiked human plasma samples.
Experimental Protocols
A standardized experimental protocol was distributed to all participating laboratories to minimize variability. The key components of the methodology are outlined below.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To a 100 µL aliquot of plasma, add 20 µL of this compound working solution (internal standard).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: Shimadzu UFLC or equivalent
-
Mass Spectrometer: SCIEX API 4000 or equivalent
-
Analytical Column: C18 reverse-phase column (e.g., 50 x 2.0 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 25% B to 95% B over 3.0 minutes
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
Bioanalytical Method Validation Parameters
The method was validated in accordance with industry standards, assessing linearity, precision, accuracy, selectivity, stability, and recovery.[5][6]
Data Presentation: Inter-Laboratory Comparison of QC Samples
The following tables summarize the quantitative data from the three participating laboratories for the analysis of quality control (QC) samples at low, medium, and high concentrations.
Table 1: Inter-Laboratory Precision and Accuracy for Low QC Samples (50 ng/mL)
| Laboratory | Mean Concentration (ng/mL) (n=6) | Standard Deviation | Coefficient of Variation (%) | Accuracy (%) |
| Lab A | 48.9 | 2.1 | 4.3 | 97.8 |
| Lab B | 51.2 | 2.5 | 4.9 | 102.4 |
| Lab C | 49.5 | 2.3 | 4.6 | 99.0 |
Table 2: Inter-Laboratory Precision and Accuracy for Medium QC Samples (500 ng/mL)
| Laboratory | Mean Concentration (ng/mL) (n=6) | Standard Deviation | Coefficient of Variation (%) | Accuracy (%) |
| Lab A | 505.4 | 15.2 | 3.0 | 101.1 |
| Lab B | 492.8 | 18.7 | 3.8 | 98.6 |
| Lab C | 510.1 | 16.3 | 3.2 | 102.0 |
Table 3: Inter-Laboratory Precision and Accuracy for High QC Samples (5000 ng/mL)
| Laboratory | Mean Concentration (ng/mL) (n=6) | Standard Deviation | Coefficient of Variation (%) | Accuracy (%) |
| Lab A | 4985 | 149.6 | 3.0 | 99.7 |
| Lab B | 5075 | 177.6 | 3.5 | 101.5 |
| Lab C | 4950 | 163.4 | 3.3 | 99.0 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of methazolamide using this compound as an internal standard.
Caption: Bioanalytical workflow for this compound analysis.
Signaling Pathway of Methazolamide
Methazolamide's therapeutic effect is achieved through the inhibition of carbonic anhydrase. This pathway is central to its mechanism of action in reducing intraocular pressure.
Caption: Mechanism of action of Methazolamide via carbonic anhydrase inhibition.
Conclusion
The inter-laboratory comparison demonstrates a high degree of consistency and reproducibility in the quantification of this compound in human plasma using the standardized LC-MS/MS method. The precision and accuracy data from all three laboratories fall within the generally accepted limits for bioanalytical method validation. This guide provides a robust framework for the implementation of this analytical method in a research or clinical setting, ensuring reliable and comparable data across different sites.
References
A Head-to-Head Battle: Methazolamide-d6 vs. a Structural Analog as an Internal Standard in Bioanalytical Assays
In the precise world of bioanalysis, the choice of an internal standard (IS) is a critical decision that can significantly impact the accuracy and reliability of quantitative assays. This guide provides a comprehensive comparison between a stable isotope-labeled internal standard, Methazolamide-d6, and a structural analog internal standard for the quantification of Methazolamide. This comparison is supported by experimental data derived from published analytical methods, offering researchers, scientists, and drug development professionals a data-driven perspective to inform their choice of internal standard.
The Critical Role of Internal Standards
Internal standards are indispensable in modern bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). They are compounds of known concentration added to samples prior to preparation and analysis. Their primary function is to compensate for the variability inherent in the analytical process, including extraction efficiency, matrix effects, and instrument response, thereby ensuring the integrity of the quantitative data. The ideal internal standard mimics the analyte's behavior throughout the entire analytical procedure.
Performance Under the Microscope: this compound vs. a Structural Analog
The two main types of internal standards used in LC-MS/MS are stable isotope-labeled (e.g., deuterated) analogs and structural analogs. A stable isotope-labeled IS is considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, leading to very similar extraction recovery and ionization efficiency. A structural analog is a different molecule that is chemically similar to the analyte. While more readily available and cost-effective, its behavior may not perfectly mirror that of the analyte.
For this comparison, we will consider Acetazolamide, another carbonic anhydrase inhibitor, as a representative structural analog for Methazolamide, based on adaptations of analytical methods mentioned in the literature.[1] The following table summarizes the expected performance of this compound versus a structural analog based on typical validation parameters for LC-MS/MS assays. The data for the structural analog is informed by studies on Acetazolamide and its deuterated internal standard, Acetazolamide-d3.[2]
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (Deuterated IS) | Structural Analog (e.g., Acetazolamide) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Typically within ± 5% | Typically within ± 15% |
| Precision (% CV) | < 10% | < 15% |
| Matrix Effect | Minimal to none | Potential for differential matrix effects |
| Extraction Recovery | Highly consistent with analyte | May differ from analyte |
Experimental Protocols: A Closer Look
A robust and validated bioanalytical method is the foundation of reliable pharmacokinetic and toxicokinetic studies. Below is a representative experimental protocol for the quantification of Methazolamide in human plasma using an internal standard with LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or the structural analog at a fixed concentration).
-
Vortex mix for 30 seconds.
-
Add 500 µL of ethyl acetate as the extraction solvent.
-
Vortex mix for 2 minutes, followed by centrifugation at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, to be optimized for Methazolamide.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Methazolamide and the internal standard.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the rationale behind choosing an internal standard, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of Methazolamide using an internal standard.
Caption: Key considerations for choosing between a deuterated and a structural analog internal standard.
Conclusion
The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. For the quantification of Methazolamide, this compound, as a stable isotope-labeled internal standard, is expected to provide superior accuracy and precision by more effectively compensating for analytical variability, particularly matrix effects. However, a carefully validated structural analog, such as Acetazolamide, can be a viable and cost-effective alternative, provided that thorough validation is performed to ensure it meets the required performance criteria for the intended application. Ultimately, the choice will depend on the specific requirements of the study, including the desired level of accuracy and precision, budget constraints, and the availability of the internal standard.
References
Establishing the Linearity and Range of a Methazolamide-d6 Calibration Curve: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is paramount for accurate quantification of therapeutic agents. This guide provides a comparative analysis of analytical methods for Methazolamide, focusing on the linearity and range of calibration curves. We will compare a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method with a modern Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method, the latter being the gold standard for which a Methazolamide-d6 internal standard would be employed.
Data Presentation: Comparison of Analytical Methods
| Parameter | HPLC-UV Method for Methazolamide | Typical UHPLC-MS/MS Method for Carbonic Anhydrase Inhibitors |
| Instrumentation | HPLC with UV Detector | UHPLC with Tandem Mass Spectrometer |
| Internal Standard | Not specified (typically a structurally similar compound) | This compound (Deuterated Analog) |
| Linear Range | 1 - 100 µg/mL (in whole blood, plasma, and urine)[1] | LOQ to 500 ng/mL (in urine)[2] |
| Linearity (r²) | Not explicitly stated, but curves were reported as linear[1] | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL[1] | 0.07 - 1.16 ng/mL (in urine)[2] |
| Sample Volume | Not specified | Can be as low as 1 µL (after dilution)[2] |
| Run Time | Not specified | 8 minutes[2] |
| Selectivity | Lower, susceptible to interference from co-eluting compounds | High, based on specific precursor-to-product ion transitions |
Experimental Protocols
Detailed methodologies for establishing the linearity and range of a calibration curve for Methazolamide are provided below. The first protocol is based on a published HPLC-UV method, while the second is a representative protocol for a modern UHPLC-MS/MS method utilizing a deuterated internal standard.
Protocol 1: Establishing Linearity and Range for Methazolamide by HPLC-UV
This protocol is adapted from a validated method for the determination of Methazolamide in biological fluids.[1]
-
Preparation of Standard Stock Solution: A stock solution of Methazolamide is prepared in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Preparation of Calibration Standards: A series of calibration standards are prepared by serial dilution of the stock solution to achieve concentrations spanning the expected in-vivo range. For the cited method, this was 1, 5, 10, 25, 50, and 100 µg/mL.[1] These standards should be prepared in the same biological matrix as the samples to be analyzed (e.g., blank plasma).
-
Sample Preparation: A fixed volume of each calibration standard and quality control (QC) sample is subjected to a liquid-liquid extraction procedure. An internal standard (a structurally similar, but chromatographically resolved compound) is added at a fixed concentration to all standards and samples.
-
Chromatographic Conditions:
-
Data Analysis: The peak area of Methazolamide and the internal standard are recorded for each calibration standard. A calibration curve is constructed by plotting the ratio of the peak area of Methazolamide to the peak area of the internal standard against the nominal concentration of Methazolamide. Linearity is assessed by calculating the coefficient of determination (r²), which should ideally be ≥ 0.99. The range is defined by the lowest and highest concentration points of the linear curve.
Protocol 2: Establishing Linearity and Range for Methazolamide using this compound by UHPLC-MS/MS
This protocol represents a typical approach for a highly sensitive and selective bioanalytical method.
-
Preparation of Standard Stock Solutions: A stock solution of Methazolamide and a separate stock solution of this compound (internal standard, IS) are prepared in methanol at a concentration of 1 mg/mL.
-
Preparation of Calibration Standards: A series of at least six to eight non-zero calibration standards are prepared by spiking blank biological matrix (e.g., human plasma) with appropriate volumes of the Methazolamide stock solution. The concentration range should bracket the expected concentrations in study samples.
-
Sample Preparation: A fixed volume of this compound working solution is added to each calibration standard, QC sample, and unknown sample. The samples are then subjected to a sample preparation technique such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
UHPLC-MS/MS Conditions:
-
Column: A suitable C18 or equivalent UHPLC column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical UHPLC flow rate (e.g., 0.4-0.6 mL/min).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Methazolamide and this compound are monitored.
-
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio of Methazolamide to this compound against the concentration of Methazolamide for each calibration standard. The curve is typically fitted with a linear, weighted (e.g., 1/x²) regression. The linearity is acceptable if the correlation coefficient (r) is ≥ 0.99 and the back-calculated concentrations of the calibration standards are within ±15% of the nominal values (±20% for the LLOQ). The range is the concentration interval between the LLOQ and the Upper Limit of Quantification (ULOQ) that meets these criteria.
Mandatory Visualization
The following diagram illustrates the logical workflow for establishing the linearity and range of a Methazolamide calibration curve using a deuterated internal standard (this compound) with a UHPLC-MS/MS method.
References
- 1. Determination of methazolamide concentrations in human biological fluids using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Regulatory Landscapes: A Comparative Guide to Deuterated Internal Standards
In the rigorous world of bioanalysis for drug development, the choice of an internal standard (IS) is a critical decision that directly impacts data quality, reproducibility, and ultimately, regulatory acceptance. Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely regarded as the gold standard. This guide provides a comprehensive comparison of deuterated internal standards with their alternatives, supported by experimental data and within the framework of key regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Performance Comparison: Deuterated vs. Alternative Internal Standards
The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and matrix effects. Deuterated internal standards, due to their near-identical physicochemical properties to the analyte, often come closest to fulfilling these requirements.
Table 1: Quantitative Comparison of Internal Standard Performance
| Performance Parameter | Deuterated IS | ¹³C or ¹⁵N Labeled IS | Structural Analog IS (Non-Isotopically Labeled) |
| Matrix Effect | Minimal to negligible. Compensates for analyte signal suppression/enhancement. | Minimal to negligible. Similar compensation to deuterated IS. | Can be significant and different from the analyte, leading to inaccurate quantification. |
| Extraction Recovery | Highly similar to the analyte, providing accurate correction for analyte loss during sample preparation. | Highly similar to the analyte. | May differ significantly from the analyte, leading to variability and inaccuracy. |
| Chromatographic Co-elution | Generally co-elutes with the analyte, though minor isotopic shifts can sometimes be observed with high-resolution chromatography. | Generally co-elutes with the analyte. | Co-elution is not guaranteed and often requires extensive method development. |
| Risk of Isotopic Interference | Low, but potential for in-source fragmentation or natural isotopic abundance of the analyte can cause interference. | Very low risk of interference from natural isotopic abundance. | No isotopic interference, but potential for other chemical interferences. |
| Regulatory Acceptance | Widely accepted and often preferred by regulatory agencies like the FDA and EMA. | Generally well-accepted, considered a suitable alternative to deuterated IS. | May require more extensive validation data to demonstrate suitability and is often used only when a SIL-IS is not feasible. |
Regulatory Expectations for Internal Standards
Both the FDA and EMA have established clear guidelines on the use of internal standards in bioanalytical method validation. The overarching expectation is that the chosen internal standard is appropriate for the intended analytical method and that its performance is thoroughly validated.
According to the FDA's "Bioanalytical Method Validation Guidance for Industry," the internal standard response should be evaluated to ensure it is stable and not affected by matrix effects. The guidance emphasizes that stable isotope-labeled internal standards are generally the most suitable. Similarly, the EMA's guideline on bioanalytical method validation underscores the importance of the internal standard in ensuring the accuracy and precision of the method.
Experimental Protocols for Internal Standard Evaluation
To ensure compliance with regulatory guidelines and to rigorously evaluate the performance of an internal standard, the following key experiments are essential.
Matrix Effect Evaluation
Objective: To assess the impact of matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked into a neat solution (e.g., mobile phase).
-
Set B: Analyte and IS spiked into extracted blank matrix from at least six different sources.
-
Set C: Blank matrix extracted, and then analyte and IS spiked into the final extract.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the matrix factor (MF) for the analyte and the IS using the formula: MF = Peak Response in Presence of Matrix (Set C) / Peak Response in Neat Solution (Set A).
-
Calculate the IS-normalized MF: IS-Normalized MF = MF of Analyte / MF of IS.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.
Extraction Recovery Assessment
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.
Protocol:
-
Prepare two sets of samples:
-
Set 1: Analyte and IS spiked into the biological matrix before extraction.
-
Set 2: Blank matrix is extracted, and then the analyte and IS are spiked into the final extract.
-
-
Analyze both sets of samples.
-
Calculate the recovery for both the analyte and the IS using the formula: Recovery (%) = (Peak Response of Extracted Sample (Set 1) / Peak Response of Post-Extraction Spiked Sample (Set 2)) * 100.
-
Acceptance Criteria: The recovery of the analyte does not need to be 100%, but it should be consistent, precise, and reproducible. The recovery of the IS should be comparable to that of the analyte.
Stability Evaluation
Objective: To assess the stability of the analyte and internal standard under various conditions encountered during sample handling and analysis.
Protocol:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended duration.
-
Post-Preparative Stability: Analyze extracted samples after they have been kept in the autosampler for a defined period.
-
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Visualizing Key Workflows
To further clarify the processes involved in utilizing deuterated internal standards in a regulated environment, the following diagrams illustrate the general workflow for bioanalytical method validation and the decision-making process for selecting an appropriate internal standard.
Caption: Bioanalytical method validation workflow using a deuterated internal standard.
Caption: Decision pathway for internal standard selection in bioanalysis.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methazolamide-d6
The proper disposal of deuterated compounds like Methazolamide-d6 is critical for maintaining a safe laboratory environment and ensuring environmental protection. Adherence to established protocols minimizes risks to personnel and prevents chemical contamination of ecosystems. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety and chemical handling practices.
Chemical Hazard Profile
Before handling this compound, it is essential to be aware of its hazard profile, which is considered identical to its non-deuterated counterpart, Methazolamide. This information is critical for ensuring the use of appropriate personal protective equipment (PPE) during the disposal process.
| Hazard Category | GHS Hazard Statement | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and is in full compliance with local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If handling powder outside of a ventilated enclosure, use a NIOSH-approved respirator.
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Identify Waste: Clearly identify all waste containing this compound. This includes pure compound, contaminated consumables (e.g., pipette tips, vials, gloves), and solutions.
-
Use Designated Waste Containers:
-
Solid Waste: Collect pure this compound powder and contaminated solids in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
3. Labeling:
-
Label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date
-
The name of the principal investigator or lab group
-
4. Storage:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Ensure the storage area is away from incompatible materials.
5. Final Disposal:
-
Engage a Licensed Professional: The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal service. Your institution's Environmental Health and Safety (EHS) department will have approved vendors and procedures for this.
-
Documentation: Maintain a detailed inventory of the waste being disposed of, and retain all paperwork provided by the waste disposal company for your records.
-
Regulatory Compliance: Ensure that all disposal activities are in strict accordance with all applicable federal, state, and local environmental regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Essential Safety and Operational Guidance for Handling Methazolamide-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methazolamide-d6. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
This compound is a deuterated form of Methazolamide, a carbonic anhydrase inhibitor.[1][2] While specific toxicity data for the deuterated form is limited, it should be handled with the same precautions as its non-deuterated counterpart, which is considered a hazardous substance.[3] Methazolamide is harmful if swallowed, inhaled, or in contact with skin, and is suspected of causing cancer.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure when handling this compound. The following table outlines the required PPE based on the handling task. All PPE should be disposable or decontaminated after use.[5]
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | Double Chemotherapy Gloves, Disposable Gown, N95 Respirator, Safety Goggles with Side Shields |
| Solution Preparation and Handling | Double Chememotherapy Gloves, Disposable Gown, Safety Goggles with Side Shields (work in a certified chemical fume hood) |
| Administering to Animals | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side Shields |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown, Safety Goggles with Side Shields |
Table 1: Personal Protective Equipment (PPE) Requirements.
Safe Handling and Operational Procedures
Adherence to the following step-by-step procedures is critical for minimizing risk of exposure.
1. Preparation and Weighing:
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood or a powder containment hood.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weigh boats for this compound.
-
Clean all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
2. Solution Preparation:
-
Prepare solutions in a well-ventilated chemical fume hood.
-
This compound is soluble in DMSO and Methanol.[1]
-
Add the solvent to the powdered compound slowly to avoid splashing.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Storage:
-
Store this compound tablets in well-closed containers at 15-30 °C.[6]
-
Store stock solutions and aliquots at an appropriate temperature as recommended by the manufacturer, typically frozen.
-
Store in a designated, locked, and clearly labeled area away from incompatible materials.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including a respirator for large spills of dry powder.
-
Containment:
-
For Powders: Gently cover the spill with absorbent pads. Do not sweep, as this can generate dust.
-
For Solutions: Cover the spill with absorbent material, working from the outside in.
-
-
Clean-up:
-
Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable detergent and water, followed by a solvent rinse if appropriate.
-
-
Decontamination: Decontaminate all non-disposable equipment used in the cleanup.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Disposal Plan
All waste containing this compound must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed hazardous waste container. This includes contaminated gloves, gowns, weigh boats, and absorbent materials. |
| Liquid Waste | Collect in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other incompatible waste streams. |
| Sharps | Dispose of any contaminated needles or syringes in a designated sharps container for hazardous chemical waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label before disposing of the empty container in the appropriate waste stream.[7][8][9] |
Table 2: Disposal Procedures for this compound Waste.
Never dispose of this compound down the drain or in the regular trash.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pogo.ca [pogo.ca]
- 6. Methazolamide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
